molecular formula C11H15N B1354857 2-Cyclopentylaniline CAS No. 67330-66-9

2-Cyclopentylaniline

Cat. No.: B1354857
CAS No.: 67330-66-9
M. Wt: 161.24 g/mol
InChI Key: RNEFHIAHLCMFLV-UHFFFAOYSA-N
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Description

2-Cyclopentylaniline (CAS 67330-66-9) is an ortho-substituted aniline derivative with the molecular formula C11H15N and a molecular weight of 161.24 g/mol. This compound is characterized by a cyclopentyl group attached to the second carbon of the aniline ring, creating a structure that introduces significant steric hindrance near the amino group. This steric bulk is a key structural feature that influences its reactivity, making it a valuable intermediate for achieving regioselectivity in synthetic transformations, particularly in electrophilic aromatic substitution and N-alkylation reactions . In pharmaceutical research, this compound serves as a fundamental building block for constructing more complex molecular architectures. Its structural motif is significant in medicinal chemistry, where the cyclopentyl moiety is explored for its potential to enhance the binding affinity and selectivity of drug candidates. Research into analogous cyclopentylamine derivatives has demonstrated their incorporation into molecules with potent biological activity. For instance, 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown promising anticancer activity against human colon carcinoma (Caco-2), human breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cell lines. One specific derivative, 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one, effectively reduced tumor cell proliferation . Furthermore, such derivatives have exhibited potent inhibitory activity against the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating type 2 diabetes and obesity, with one compound showing an IC50 value of 0.07 µM . The compound is also relevant in organic synthesis and materials science, where it can be used as a precursor in cross-coupling reactions and for the development of novel organic materials with specific optical properties . This product is intended for research and laboratory use only. It is not designed, intended, or approved for human or veterinary diagnostic, therapeutic, or any other clinical applications. Handle with care, referring to the Safety Data Sheet for proper handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopentylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEFHIAHLCMFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 2-cyclopentylaniline, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The following sections detail three core synthetic strategies: directed ortho-alkylation of anilines, Friedel-Crafts acylation followed by reduction, and a modified Buchwald-Hartwig amination approach. Each section includes reaction mechanisms, detailed experimental protocols, and quantitative data to facilitate replication and further research.

Directed Ortho-Alkylation of Anilines

Directed ortho-alkylation has emerged as an efficient and atom-economical method for the synthesis of 2-alkylanilines. This approach involves the direct introduction of an alkyl group at the ortho-position of the aniline ring, often facilitated by a directing group and a transition metal catalyst. Rhodium-catalyzed systems, in particular, have shown promise for this transformation.

Mechanism

The catalytic cycle for rhodium-catalyzed ortho-alkylation typically involves the following key steps:

  • Coordination: The aniline substrate, often bearing a directing group (e.g., a phosphine or a removable protecting group), coordinates to the rhodium catalyst.

  • C-H Activation: The rhodium center facilitates the cleavage of the ortho C-H bond, forming a rhodacycle intermediate.

  • Alkene Insertion: The alkene (in this case, cyclopentene) coordinates to the rhodium center and subsequently inserts into the rhodium-carbon bond.

  • Reductive Elimination/Protonolysis: The alkylated product is released from the rhodium center, and the catalyst is regenerated to complete the cycle.

Experimental Protocol: Rhodium-Catalyzed Ortho-Alkylation

Materials:

  • N-Boc-aniline

  • Cyclopentene

  • [Rh(Cp)Cl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • AgSbF₆

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add N-Boc-aniline (0.2 mmol), [Rh(Cp*)Cl₂]₂ (0.005 mmol, 2.5 mol %), and AgSbF₆ (0.02 mmol, 10 mol %).

  • Add cyclopentene (0.4 mmol, 2.0 equiv) and 1,2-dichloroethane (1.0 mL).

  • Stir the mixture at 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the ortho-cyclopentyl-N-Boc-aniline.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for rhodium-catalyzed ortho-alkenylation reactions, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterValue/RangeReference
Catalyst Loading 2.5 - 5 mol %[1]
Alkene Equivalents 2.0 - 3.0[1][2]
Temperature 80 - 120 °C[1]
Reaction Time 12 - 24 h[1]
Typical Yield 60 - 85% (for alkenylation)[1][2]

Logical Workflow for Directed Ortho-Alkylation

Ortho_Alkylation cluster_workflow Workflow for Directed Ortho-Alkylation Start Start: Aniline Protect N-Protection (e.g., Boc) Start->Protect Protection of Amino Group Reaction Rh-Catalyzed Ortho-Alkylation with Cyclopentene Protect->Reaction Substrate Deprotect Deprotection Reaction->Deprotect Alkylated Intermediate Product End: this compound Deprotect->Product Final Product

Caption: Workflow for the synthesis of this compound via directed ortho-alkylation.

Friedel-Crafts Acylation Followed by Reduction

A classical and versatile approach to the synthesis of this compound involves a two-step sequence: Friedel-Crafts acylation of a protected aniline followed by reduction of the resulting ketone.

Mechanism

Step 1: Friedel-Crafts Acylation The amino group of aniline is a strong Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution. Therefore, the amino group is typically protected as an amide (e.g., acetanilide). The acylation proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from cyclopentanecarbonyl chloride and a Lewis acid, attacks the ortho and para positions of the activated aromatic ring. The ortho-isomer can be separated for the subsequent step.

Step 2: Reduction of the Carbonyl Group The ketone intermediate can be reduced to the corresponding methylene group via several methods, most commonly the Clemmensen or Wolff-Kishner reduction.

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The reaction is suitable for substrates stable in strongly acidic conditions[3].

  • Wolff-Kishner Reduction: This reduction uses hydrazine (N₂H₄) and a strong base (e.g., KOH or NaOH) at high temperatures. It is ideal for substrates that are sensitive to acid[4].

Experimental Protocols

2.2.1. Friedel-Crafts Acylation of Acetanilide

Materials:

  • Acetanilide

  • Cyclopentanecarbonyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend aluminum chloride (1.2 equiv) in dry dichloromethane under a nitrogen atmosphere.

  • Cool the suspension in an ice bath and add cyclopentanecarbonyl chloride (1.0 equiv) dropwise.

  • To this mixture, add a solution of acetanilide (1.0 equiv) in dichloromethane dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the ortho-acylated product.

2.2.2. Wolff-Kishner Reduction of 2-Cyclopentanoyl-acetanilide

Materials:

  • 2-Cyclopentanoyl-acetanilide

  • Hydrazine hydrate (85%)

  • Sodium hydroxide (NaOH)

  • Diethylene glycol

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 2-cyclopentanoyl-acetanilide (1.0 equiv), hydrazine hydrate (3.0 equiv), and diethylene glycol[5].

  • Add sodium hydroxide pellets (3.0 equiv) to the mixture.

  • Heat the mixture to reflux for 1-2 hours.

  • Remove the condenser and allow the temperature to rise to approximately 200 °C to distill off water and excess hydrazine.

  • Maintain the temperature at 200 °C for an additional 3-4 hours.

  • Cool the reaction mixture, add water, and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product, which can be further purified by distillation or chromatography. This step also cleaves the acetyl protecting group to yield this compound.

Quantitative Data

The following table provides representative quantitative data for the Friedel-Crafts acylation and Wolff-Kishner reduction steps.

ParameterFriedel-Crafts AcylationWolff-Kishner ReductionReference
Lewis Acid (equiv) 1.1 - 1.5-[6]
Acylating Agent (equiv) 1.0 - 1.2-[6]
Hydrazine Hydrate (equiv) -3.0 - 5.0[5]
Base (equiv) -3.0 - 4.0[5]
Temperature 0 °C to RT180 - 200 °C[5][6]
Reaction Time 12 - 24 h4 - 6 h[5][6]
Typical Yield 70 - 85% (ortho/para mixture)80 - 95%[5][7]

Friedel-Crafts Acylation and Reduction Pathway

FC_Acylation_Reduction cluster_pathway Friedel-Crafts Acylation and Reduction Pathway Aniline Aniline Acetanilide Acetanilide (N-Protected Aniline) Aniline->Acetanilide Acetylation Acylation Friedel-Crafts Acylation (Cyclopentanecarbonyl chloride, AlCl₃) Acetanilide->Acylation Aromatic Substrate Ketone 2-Cyclopentanoyl-acetanilide Acylation->Ketone Acylated Intermediate Reduction Wolff-Kishner or Clemmensen Reduction & Deprotection Ketone->Reduction Ketone Substrate Product This compound Reduction->Product Final Product

Caption: Pathway for synthesizing this compound via Friedel-Crafts acylation and subsequent reduction.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. A plausible strategy to synthesize this compound using this methodology involves the amination of a 2-cyclopentyl-substituted aryl halide or triflate with an ammonia equivalent.

Mechanism

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following steps:

  • Oxidative Addition: A Pd(0) complex reacts with the 2-cyclopentylaryl halide (or triflate) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The ammonia equivalent coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding this compound and regenerating the Pd(0) catalyst[8].

Experimental Protocol: Amination of 2-Cyclopentylbromobenzene

Materials:

  • 2-Cyclopentylbromobenzene (requires separate synthesis, e.g., via Friedel-Crafts alkylation of bromobenzene)

  • Ammonia source (e.g., aqueous ammonia, or an ammonia surrogate like benzophenone imine followed by hydrolysis)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu)

  • Solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol %), a suitable phosphine ligand (2-4 mol %), and NaOt-Bu (1.2-1.5 equiv).

  • Add 2-cyclopentylbromobenzene (1.0 equiv) and the chosen solvent.

  • If using an ammonia surrogate like benzophenone imine, add it at this stage (1.1 equiv). If using aqueous ammonia, specific conditions with specialized ligands might be required[9].

  • Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • If an ammonia surrogate was used, the resulting imine is hydrolyzed under acidic conditions to afford this compound.

  • Purify the final product by column chromatography or distillation.

Quantitative Data

The following table presents typical conditions for Buchwald-Hartwig amination reactions.

ParameterValue/RangeReference
Pd Catalyst Loading 1 - 2 mol %[10]
Ligand Loading 2 - 4 mol %[10]
Base (equiv) 1.2 - 1.5[10]
Temperature 80 - 110 °C[10]
Reaction Time 12 - 24 h[10]
Typical Yield 70 - 95%[10]

Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig cluster_pathway Buchwald-Hartwig Amination Pathway Start 2-Cyclopentylaryl Halide (e.g., Bromide) Reaction Pd-Catalyzed Buchwald-Hartwig Amination Start->Reaction Ammonia_Source Ammonia Source (e.g., NH₃ or surrogate) Ammonia_Source->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound via the Buchwald-Hartwig amination pathway.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each with its own set of advantages and considerations. Directed ortho-alkylation offers a direct and atom-economical route, though catalyst development for specific substrates is ongoing. The Friedel-Crafts acylation followed by reduction is a robust and well-established method, providing a reliable, albeit multi-step, approach. The Buchwald-Hartwig amination presents a powerful tool for the final C-N bond formation, contingent on the availability of the corresponding 2-cyclopentylaryl halide precursor. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and tolerance of functional groups to the reaction conditions. This guide provides the foundational knowledge and procedural details necessary for researchers and developers to pursue the synthesis of this important chemical intermediate.

References

Spectroscopic Characterization of 2-Cyclopentylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of the characterization of 2-cyclopentylaniline using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive overview of the expected spectroscopic data and the methodologies for their acquisition.

Introduction

This compound is an aromatic amine with a cyclopentyl substituent at the ortho position of the aniline ring. Its structural elucidation and purity assessment are critical in various research and development settings. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure and functional groups present in the compound. This guide outlines the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound and provides standardized experimental protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on established chemical shift and absorption frequency ranges for analogous structures, including aniline and various alkyl-substituted aromatic compounds.

¹H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.10d1HAr-H
~ 7.05t1HAr-H
~ 6.75t1HAr-H
~ 6.65d1HAr-H
~ 3.70br s2H-NH₂
~ 3.00p1HAr-CH-
~ 2.10 - 1.50m8H-CH₂- (Cyclopentyl)
¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 144.0Ar-C-NH₂
~ 130.0Ar-C-CH
~ 128.5Ar-CH
~ 127.0Ar-CH
~ 118.5Ar-CH
~ 115.5Ar-CH
~ 40.0Ar-CH-
~ 34.0-CH₂- (Cyclopentyl)
~ 26.0-CH₂- (Cyclopentyl)
IR Absorption Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, Sharp (doublet)N-H Stretch (asymmetric & symmetric)
3050 - 3000MediumAromatic C-H Stretch
2960 - 2850StrongAliphatic C-H Stretch
1620 - 1580StrongN-H Bend (Scissoring)
1600, 1490Medium to StrongAromatic C=C Bending
1470 - 1450MediumAliphatic C-H Bend
1350 - 1250StrongC-N Stretch
750 - 730StrongOrtho-disubstituted Benzene C-H Bend

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

  • Cap the NMR tube securely.

3.1.2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy

3.2.1. Sample Preparation (Liquid Film):

  • Ensure the ATR crystal of the FT-IR spectrometer is clean.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum.

  • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Neat Liquid Sample Sample->Prep_IR NMR_Acq 1H & 13C NMR Acquisition Prep_NMR->NMR_Acq IR_Acq FT-IR (ATR) Acquisition Prep_IR->IR_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Acq->Process_IR Interpret_NMR Assign NMR Peaks (Chemical Shift, Multiplicity) Process_NMR->Interpret_NMR Interpret_IR Assign IR Bands (Functional Groups) Process_IR->Interpret_IR Structure_Confirm Confirm Structure of This compound Interpret_NMR->Structure_Confirm Interpret_IR->Structure_Confirm

Caption: Workflow for the spectroscopic characterization of this compound.

"2-cyclopentylaniline spectral data analysis (¹H NMR, ¹³C NMR)"

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-cyclopentylaniline. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on established chemical shift theory and spectral data of analogous structures, including aniline and various cyclopentyl derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive, albeit predictive, spectral characterization to aid in the identification and analysis of this compound. The document includes structured data tables, a detailed experimental protocol for NMR spectroscopy, and visualizations of the molecular structure and its predicted NMR correlations.

Introduction

This compound is an organic compound featuring a cyclopentyl group attached to an aniline ring at the ortho position. As a derivative of aniline, it holds potential for applications in medicinal chemistry and materials science, where the aniline moiety is a common building block. Spectroscopic analysis, particularly ¹H and ¹³C NMR, is fundamental for the structural elucidation and purity assessment of such compounds. This guide aims to provide a foundational understanding of the expected NMR spectral features of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the cyclopentyl substituent. The chemical shifts are influenced by the electron-donating amino group and the anisotropic effects of the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

Protons (See Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-3~6.7 - 6.9d1HJ = 7.5 - 8.0
H-4~7.0 - 7.2t1HJ = 7.5 - 8.0
H-5~6.6 - 6.8t1HJ = 7.5 - 8.0
H-6~7.0 - 7.2d1HJ = 7.5 - 8.0
H-1'~2.9 - 3.2m1H-
H-2'/5' (axial)~1.5 - 1.7m2H-
H-2'/5' (equatorial)~1.9 - 2.1m2H-
H-3'/4' (axial)~1.4 - 1.6m2H-
H-3'/4' (equatorial)~1.7 - 1.9m2H-
-NH₂~3.5 - 4.5br s2H-

Disclaimer: The data presented in this table are predicted values and may differ from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted based on the chemical shifts of aniline and the influence of the cyclopentyl substituent. The aromatic region will show six distinct signals due to the ortho-substitution, and the aliphatic region will display three signals for the cyclopentyl carbons due to symmetry.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon (See Fig. 1)Predicted Chemical Shift (δ, ppm)
C-1~145 - 148
C-2~130 - 133
C-3~115 - 118
C-4~128 - 131
C-5~118 - 121
C-6~126 - 129
C-1'~40 - 43
C-2'/5'~33 - 36
C-3'/4'~25 - 28

Disclaimer: The data presented in this table are predicted values and may differ from experimental results.

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

4.2. Instrument Setup and Data Acquisition

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, optimizing the resolution and lineshape of the solvent peak.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum.

  • Process the ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

Visualization of Structure and NMR Assignments

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR signal assignment and a logical workflow for spectral analysis.

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Spectral_Analysis_Workflow cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Calibration) B->C D ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) C->D E ¹³C NMR Analysis (Chemical Shift) C->E F Structure Correlation (Assigning Signals to Atoms) D->F E->F G Final Structure Elucidation F->G

Figure 2. A logical workflow for the spectral analysis of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. The tabulated predicted chemical shifts and multiplicities, along with the generalized experimental protocol and illustrative diagrams, serve as a valuable resource for the identification and characterization of this compound. It is important to emphasize that experimental verification is essential to confirm these predicted spectral features. This document lays the groundwork for future experimental studies and facilitates a deeper understanding of the structure-spectra correlations for ortho-alkylated anilines.

Mass Spectrometry Fragmentation of 2-Cyclopentylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical electron ionization (EI) mass spectrometry fragmentation pattern of 2-cyclopentylaniline. Due to the absence of published experimental mass spectra for this specific compound, this guide leverages established principles of mass spectrometry and known fragmentation patterns of related chemical classes, such as aromatic amines and cycloalkanes, to predict the fragmentation pathways. This document outlines a detailed experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), presents the predicted fragmentation data in a structured tabular format, and includes diagrams generated using Graphviz (DOT language) to visualize the proposed fragmentation pathways and the experimental workflow.

Introduction

This compound, with a molecular formula of C₁₁H₁₅N and a monoisotopic mass of approximately 161.12 Da, is an aromatic amine containing a cyclopentyl substituent on the aniline ring. Understanding the mass spectrometric behavior of such molecules is crucial for their identification and structural elucidation in various scientific disciplines, including drug discovery, metabolomics, and environmental analysis. Electron ionization (EI) mass spectrometry is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and its subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a unique fingerprint of the compound, offering valuable structural information.

This guide will focus on the predicted fragmentation of this compound under standard EI-MS conditions (typically 70 eV). The fragmentation of aromatic amines is influenced by the stability of the aromatic ring and the directing effects of the amino group, while the cyclopentyl group is expected to undergo characteristic ring-opening and fragmentation pathways.

Experimental Protocol: GC-MS Analysis of this compound

A common and effective method for the analysis of volatile and semi-volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

2.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Create a series of working standard solutions by serial dilution of the stock solution to establish a calibration curve for quantitative analysis.

  • Sample Extraction (for complex matrices): For samples in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. A typical liquid-liquid extraction might involve adjusting the sample pH to basic conditions and extracting with a non-polar solvent like dichloromethane or ethyl acetate.

  • Derivatization (Optional): For certain applications, derivatization of the primary amine with reagents like pentafluoropropionic anhydride may be performed to improve chromatographic properties and detector response.[1]

2.2. Gas Chromatography (GC) Conditions

  • GC System: A modern gas chromatograph equipped with a capillary column is recommended.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Inlet: Split/splitless injector. For trace analysis, a splitless injection is preferred.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

    • Final hold: Hold at 280 °C for 5-10 minutes.

2.3. Mass Spectrometry (MS) Conditions

  • MS System: A quadrupole or ion trap mass spectrometer is commonly used for GC-MS analysis.

  • Ionization Mode: Electron Ionization (EI).[3]

  • Ionization Energy: 70 eV.[3]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from damaging the detector.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is predicted to be initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 161. The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Pathways:

  • Alpha-Cleavage: Cleavage of the bond between the cyclopentyl ring and the aniline ring is a likely fragmentation pathway. This can result in the loss of a cyclopentyl radical (•C₅H₉) or a cyclopentyl cation (C₅H₉⁺).

  • Loss of Alkyl Fragments from the Cyclopentyl Ring: The cyclopentyl ring can undergo fragmentation, leading to the loss of neutral alkene molecules, such as ethylene (C₂H₄) or propene (C₃H₆).

  • Formation of Tropylium-like Ions: Rearrangements involving the aromatic ring can lead to the formation of stable ions.

  • Fragmentation of the Aniline Moiety: The aniline ring itself is relatively stable, but fragmentation can occur, especially after initial fragmentation of the cyclopentyl group.

Data Presentation

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum.

m/zProposed Ion StructureProposed Fragmentation Pathway
161[C₁₁H₁₅N]⁺˙Molecular Ion (M⁺˙)
132[M - C₂H₅]⁺Loss of an ethyl radical from the cyclopentyl ring after rearrangement.
118[M - C₃H₅]⁺˙Loss of a propenyl radical from the cyclopentyl ring.
106[C₇H₈N]⁺α-cleavage with loss of the cyclopentyl group and hydrogen rearrangement.
93[C₆H₇N]⁺˙Ion corresponding to aniline, formed by cleavage of the C-C bond between the rings with charge retention on the aniline moiety.
91[C₇H₇]⁺Tropylium ion, a common fragment in alkylbenzenes, potentially formed after rearrangement.
77[C₆H₅]⁺Phenyl cation, from loss of the amino group and cyclopentyl substituent.
69[C₅H₉]⁺Cyclopentyl cation.

Visualization of Pathways and Workflows

5.1. Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway M [C₁₁H₁₅N]⁺˙ m/z = 161 (Molecular Ion) F132 [C₉H₁₀N]⁺ m/z = 132 M->F132 - C₂H₅• F118 [C₈H₈N]⁺˙ m/z = 118 M->F118 - C₃H₅• F106 [C₇H₈N]⁺ m/z = 106 M->F106 - C₄H₇• F93 [C₆H₇N]⁺˙ m/z = 93 M->F93 - C₅H₈ F69 [C₅H₉]⁺ m/z = 69 M->F69 - C₆H₆N• F91 [C₇H₇]⁺ m/z = 91 F106->F91 - NH F77 [C₆H₅]⁺ m/z = 77 F106->F77 - HCN, -H₂ F93->F77 - NH₂•

Caption: Proposed EI fragmentation pathway of this compound.

5.2. General Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Cleanup Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibrarySearch Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General workflow for GC-MS analysis of organic compounds.

Conclusion

This technical guide provides a theoretical framework for understanding the electron ionization mass spectrometry fragmentation of this compound. The proposed fragmentation patterns are based on established chemical principles and are intended to aid in the identification and structural characterization of this compound and related structures. The detailed experimental protocol for GC-MS analysis offers a practical starting point for researchers. It is important to note that the definitive fragmentation pattern can only be confirmed through experimental analysis of a pure standard of this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Cyclopentylaniline with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2-cyclopentylaniline with various electrophilic reagents. The presence of a bulky cyclopentyl group at the ortho position to the strongly activating amino group introduces significant steric hindrance, which profoundly influences the regioselectivity of electrophilic aromatic substitution reactions. This document details the expected reactivity for halogenation, nitration, sulfonation, and Friedel-Crafts reactions, supported by established chemical principles and analogous literature precedents for sterically hindered anilines.

Introduction to the Reactivity of this compound

This compound is an aromatic amine featuring two activating substituents on the benzene ring: a strongly activating amino group (-NH₂) and a weakly activating cyclopentyl group. Both groups are ortho-, para-directors in electrophilic aromatic substitution (EAS) reactions.[1][2] The amino group, being a powerful activating group, donates electron density to the aromatic ring through resonance, significantly increasing its nucleophilicity and directing incoming electrophiles primarily to the ortho and para positions.[1] The cyclopentyl group, an alkyl substituent, is a weak activator through an inductive effect.

The key feature governing the reactivity of this compound is the steric hindrance imposed by the bulky cyclopentyl group at the 2-position. This steric bulk is expected to significantly disfavor electrophilic attack at the adjacent ortho position (position 6) and, to a lesser extent, influence the accessibility of the other ortho position (position 2, which is already substituted). Consequently, electrophilic substitution is anticipated to occur predominantly at the para position (position 4) relative to the amino group.

General Mechanism of Electrophilic Aromatic Substitution

The electrophilic aromatic substitution of this compound proceeds through a common two-step mechanism:

  • Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of this compound attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

The regioselectivity of the reaction is determined by the stability of the intermediate sigma complex. For this compound, the amino group strongly stabilizes the positive charge in the sigma complex when the electrophile attacks the ortho and para positions. However, the steric clash between the incoming electrophile and the cyclopentyl group at the ortho position will raise the energy of the transition state leading to the ortho-substituted product.

Electrophilic_Aromatic_Substitution Substrate This compound Sigma_Complex Sigma Complex (Arenium Ion) Substrate->Sigma_Complex Attack on Electrophile Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted This compound Sigma_Complex->Product Deprotonation Base Base Base->Product Protonated_Base Protonated Base Product->Protonated_Base

Figure 1: General workflow for the electrophilic aromatic substitution of this compound.

Halogenation

Halogenation of anilines is typically a rapid reaction that often leads to polysubstitution due to the strong activating nature of the amino group. To achieve monosubstitution, milder reaction conditions or protection of the amino group are generally required.

Bromination

Direct bromination of this compound with bromine water is expected to be highly exothermic and may lead to a mixture of polybrominated products. For controlled monobromination, a less reactive bromine source or protection of the amino group is advisable.

Expected Outcome: Due to the steric hindrance from the cyclopentyl group, the major product is expected to be 4-bromo-2-cyclopentylaniline . A minor amount of the 2,4-dibromo product might also be formed.

Reagent/ConditionsMajor ProductMinor Product(s)Expected YieldReference
Br₂ in acetic acid4-Bromo-2-cyclopentylaniline2,4-Dibromo-2-cyclopentylanilineModerate to GoodAnalogous reactions[3]
N-Bromosuccinimide (NBS) in DMF4-Bromo-2-cyclopentylaniline-Good to HighAnalogous reactions

Experimental Protocol (Proposed):

  • N-Acetylation (Protection): To a solution of this compound (1 equivalent) in acetic anhydride, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Stir the mixture at room temperature for 1-2 hours. Pour the reaction mixture into ice water and collect the precipitated N-(2-cyclopentylphenyl)acetamide by filtration.

  • Bromination: Dissolve the N-(2-cyclopentylphenyl)acetamide (1 equivalent) in glacial acetic acid. Add a solution of bromine (1 equivalent) in acetic acid dropwise at 0-5 °C. Stir the reaction mixture for 1-2 hours.

  • Hydrolysis (Deprotection): Add the reaction mixture to a solution of hydrochloric acid and heat under reflux for 2-4 hours to hydrolyze the acetamide. Cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-bromo-2-cyclopentylaniline.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Bromination_Workflow Start This compound Protection N-Acetylation (Acetic Anhydride) Start->Protection Intermediate N-(2-cyclopentylphenyl)acetamide Protection->Intermediate Bromination Bromination (Br2, Acetic Acid) Intermediate->Bromination Bromo_Intermediate N-(4-bromo-2-cyclopentylphenyl)acetamide Bromination->Bromo_Intermediate Deprotection Hydrolysis (HCl, heat) Bromo_Intermediate->Deprotection Product 4-Bromo-2-cyclopentylaniline Deprotection->Product

Figure 2: Proposed workflow for the controlled monobromination of this compound.

Nitration

Direct nitration of anilines with strong acids like a mixture of nitric and sulfuric acid can be hazardous due to the oxidative nature of the reagents and the high reactivity of the aniline ring. Protection of the amino group as an acetamide is a standard procedure to moderate the reaction and prevent oxidation.

Expected Outcome: The nitration of N-acetyl-2-cyclopentylaniline is expected to yield predominantly the 4-nitro derivative due to the steric hindrance at the ortho position.

Reagent/ConditionsMajor ProductMinor Product(s)Expected YieldReference
HNO₃/H₂SO₄ on N-acetylated aniline4-Nitro-2-cyclopentylaniline2-Nitro-6-cyclopentylanilineGoodAnalogous reactions[4]

Experimental Protocol (Proposed):

  • N-Acetylation: Prepare N-(2-cyclopentylphenyl)acetamide as described in the bromination protocol.

  • Nitration: Add the N-(2-cyclopentylphenyl)acetamide (1 equivalent) to concentrated sulfuric acid at 0-5 °C. To this solution, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C. Stir for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the N-(4-nitro-2-cyclopentylphenyl)acetamide.

  • Hydrolysis: Hydrolyze the nitro-acetamide using acidic or basic conditions as described for the bromo derivative to obtain 4-nitro-2-cyclopentylaniline.

  • Purification: Purify the product by recrystallization or column chromatography.

Nitration_Mechanism cluster_0 Formation of Nitronium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- H2NO3+ H2NO3+ NO2+ NO2+ H2NO3+->NO2+ Nitronium ion N-acetyl-2-cyclopentylanilineNO2+ N-acetyl-2-cyclopentylanilineNO2+ Sigma Complex Sigma Complex N-acetyl-2-cyclopentylanilineNO2+->Sigma Complex Sigma ComplexHSO4- Sigma ComplexHSO4- N-(4-nitro-2-cyclopentylphenyl)acetamideH2SO4 N-(4-nitro-2-cyclopentylphenyl)acetamideH2SO4 Sigma ComplexHSO4-->N-(4-nitro-2-cyclopentylphenyl)acetamideH2SO4

Figure 3: Simplified mechanism of nitration of N-acetyl-2-cyclopentylaniline.

Sulfonation

The sulfonation of anilines can be complex. At low temperatures, the kinetically favored product is the N-sulfonated derivative (sulfamic acid). At higher temperatures, this rearranges to the thermodynamically more stable ring-sulfonated products. The amino group is typically protonated in the strongly acidic medium, acting as a meta-director. However, the free amine, although in low concentration, is strongly ortho-, para-directing.

Expected Outcome: Heating this compound with concentrated sulfuric acid is expected to yield primarily the 4-amino-3-cyclopentylbenzenesulfonic acid . The reaction likely proceeds through the formation of the anilinium salt, which then undergoes sulfonation.

Reagent/ConditionsMajor ProductExpected YieldReference
Conc. H₂SO₄, heat4-Amino-3-cyclopentylbenzenesulfonic acidModerateAnalogous reactions[5]

Experimental Protocol (Proposed):

  • Sulfonation: Carefully add this compound (1 equivalent) to concentrated sulfuric acid (3-4 equivalents) with cooling. Heat the mixture to 180-200 °C for several hours.

  • Work-up: Cool the reaction mixture and pour it into a large volume of cold water. The sulfonic acid product, being zwitterionic, may precipitate.

  • Purification: The crude product can be purified by recrystallization from water.

Sulfonation_Pathway Start This compound Protonation Protonation (Conc. H2SO4) Start->Protonation Anilinium 2-Cyclopentylanilinium ion Protonation->Anilinium Sulfonation Sulfonation (SO3, heat) Anilinium->Sulfonation Product 4-Amino-3-cyclopentylbenzenesulfonic acid Sulfonation->Product

Figure 4: Proposed reaction pathway for the sulfonation of this compound.

Friedel-Crafts Reactions

Anilines and N-alkylanilines are generally not suitable substrates for Friedel-Crafts reactions. The amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack.[6][7] Therefore, protection of the amino group is essential for successful Friedel-Crafts acylation. Friedel-Crafts alkylation is often problematic due to polyalkylation and carbocation rearrangements.

Friedel-Crafts Acylation

Expected Outcome: After N-acetylation, the Friedel-Crafts acylation of this compound is expected to occur at the para position to the activating acetamido group, yielding N-(4-acyl-2-cyclopentylphenyl)acetamide .

Reagent/ConditionsMajor ProductExpected YieldReference
Acyl chloride/AlCl₃ on N-acetylated anilineN-(4-Acyl-2-cyclopentylphenyl)acetamideModerateAnalogous reactions[2]

Experimental Protocol (Proposed):

  • N-Acetylation: Prepare N-(2-cyclopentylphenyl)acetamide.

  • Acylation: Suspend N-(2-cyclopentylphenyl)acetamide (1 equivalent) and aluminum chloride (2-3 equivalents) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide). Add the acyl chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Carefully pour the reaction mixture onto ice and hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer, wash, dry, and evaporate the solvent.

  • Hydrolysis: The resulting N-(4-acyl-2-cyclopentylphenyl)acetamide can be hydrolyzed to the corresponding aminoketone if desired.

  • Purification: Purify the product by column chromatography or recrystallization.

FC_Acylation N-acetyl-2-cyclopentylaniline N-acetyl-2-cyclopentylaniline Acyl Chloride, AlCl3 Acyl Chloride, AlCl3 N-acetyl-2-cyclopentylaniline->Acyl Chloride, AlCl3 1. N-(4-acyl-2-cyclopentylphenyl)acetamide N-(4-acyl-2-cyclopentylphenyl)acetamide Acyl Chloride, AlCl3->N-(4-acyl-2-cyclopentylphenyl)acetamide 2. Work-up

Figure 5: General scheme for the Friedel-Crafts acylation of N-acetyl-2-cyclopentylaniline.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is primarily governed by the powerful activating and ortho-, para-directing effect of the amino group, significantly tempered by the steric hindrance of the adjacent cyclopentyl group. This steric impediment is predicted to strongly favor substitution at the para position (position 4). For successful and selective reactions, particularly for halogenation, nitration, and Friedel-Crafts acylation, protection of the highly reactive amino group is a crucial step to moderate its reactivity and prevent side reactions. The experimental protocols provided in this guide are based on established methodologies for similar sterically hindered anilines and serve as a robust starting point for the synthesis of various substituted this compound derivatives. Further optimization of reaction conditions may be necessary to achieve maximum yields and selectivity for specific applications in research and drug development.

References

A Technical Guide to the Solubility and Stability of 2-Cyclopentylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of 2-cyclopentylaniline in organic solvents. Due to the limited publicly available experimental data for this specific compound, this guide also incorporates general principles of aniline chemistry and outlines detailed experimental protocols for determining these crucial physicochemical properties.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in various solvent systems. While extensive experimental data is scarce, computational predictions provide valuable insights.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₅NPubChem[1]
Molecular Weight161.24 g/mol PubChem[1]
XLogP33.2PubChem[1]
Polar Surface Area26 ŲPubChem[1]
pKa (predicted)4.5 (basic)ChemAxon

The XLogP3 value of 3.2 suggests that this compound is a relatively lipophilic molecule, indicating a preference for nonpolar organic solvents over water. The polar surface area of 26 Ų arises from the amine group, which allows for hydrogen bonding and contributes to its solubility in polar protic solvents.

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Toluene, Hexane, Diethyl EtherHighThe nonpolar cyclopentyl and phenyl groups dominate the molecule's character, leading to favorable van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions and are capable of dissolving both polar and nonpolar compounds.
Polar Protic Methanol, Ethanol, IsopropanolModerateThe amine group can act as a hydrogen bond acceptor, facilitating solubility. However, the large nonpolar moiety may limit miscibility.
Aqueous WaterLowAs a general characteristic of anilines with larger alkyl substituents, the hydrophobic nature of the molecule significantly reduces water solubility.[2][3]

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare saturated solutions of this compound in various organic solvents. prep2 Place excess solid in flasks with each solvent. prep1->prep2 equil1 Agitate flasks at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours). prep2->equil1 equil2 Allow solutions to stand for phase separation. equil1->equil2 analysis1 Withdraw a clear aliquot of the supernatant. equil2->analysis1 analysis2 Filter the aliquot to remove any suspended solids. analysis1->analysis2 analysis3 Dilute the sample with a suitable mobile phase. analysis2->analysis3 analysis4 Quantify the concentration using a validated analytical method (e.g., HPLC-UV). analysis3->analysis4

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The stability of this compound in organic solvents is a critical parameter, particularly for its storage and use in chemical reactions. While specific degradation studies are not available, the general stability of anilines provides a basis for understanding its potential degradation pathways.

Potential Degradation Pathways:

  • Reaction with Solvents: While generally stable in inert solvents, this compound, being a primary amine, can react with electrophilic solvents or impurities.

  • Acid/Base Instability: In strongly acidic or basic conditions, degradation may be promoted. For instance, in an acidic medium, aniline is protonated to the anilinium ion, which can influence its reactivity and stability.[3]

Table 3: General Stability Considerations for this compound

ConditionPotential for DegradationLikely Degradation Products
Air/Light Exposure HighOxidized derivatives (e.g., nitroso, nitro, and polymeric compounds)
Elevated Temperature Moderate to HighIncreased rate of oxidation and potential for other thermal degradation pathways
Strong Acids ModerateFormation of anilinium ion, potential for polymerization or other acid-catalyzed reactions
Strong Bases Low to ModerateGenerally more stable than in acidic conditions, but strong bases can catalyze certain reactions

Forced degradation studies are essential to identify potential degradation products and pathways.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare solutions of this compound in the desired organic solvent. stress1 Acidic Hydrolysis (e.g., 0.1 M HCl) prep1->stress1 stress2 Basic Hydrolysis (e.g., 0.1 M NaOH) prep1->stress2 stress3 Oxidative (e.g., 3% H₂O₂) prep1->stress3 stress4 Thermal (e.g., 60 °C) prep1->stress4 stress5 Photolytic (e.g., UV/Vis light) prep1->stress5 analysis1 Withdraw samples at specified time points. stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Analyze by a stability-indicating HPLC method. analysis1->analysis2 analysis3 Identify and characterize degradation products using LC-MS. analysis2->analysis3

Caption: Workflow for a forced degradation stability study.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable and widely used technique for the quantification of anilines and their derivatives, making it the method of choice for both solubility and stability studies.[4]

Typical HPLC Parameters:

  • Column: A C18 reversed-phase column is generally effective.

  • Mobile Phase: A gradient of acetonitrile or methanol and water (often with a pH modifier like formic acid or ammonium acetate) is typically used.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 240-250 nm) would be appropriate.

  • Quantification: An external standard calibration curve should be prepared to accurately determine the concentration.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool.

Conclusion

While specific experimental data on the solubility and stability of this compound in organic solvents is limited, this guide provides a robust framework based on its physicochemical properties and the known behavior of anilines. The provided experimental protocols offer a clear path for researchers to generate the necessary data for their specific applications. Given its predicted lipophilicity, this compound is expected to be highly soluble in nonpolar organic solvents. Its stability is likely influenced by exposure to light, air, and strong acidic conditions, with oxidation being a primary degradation pathway. For any application, it is highly recommended to perform experimental verification of solubility and stability under the specific conditions of use.

References

Methodological & Application

Synthesis of 2-Cyclopentylaniline Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and potential medicinal chemistry applications of 2-cyclopentylaniline derivatives. While direct literature on the medicinal chemistry of this compound is limited, this guide leverages synthetic strategies for related structures and the biological activities of analogous compounds to provide a comprehensive resource for researchers.

Introduction

The this compound scaffold represents a unique chemical space for the design of novel therapeutic agents. The incorporation of a cyclopentyl group at the ortho-position of the aniline ring introduces conformational constraints and lipophilicity that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This structural motif has the potential to be explored for a variety of therapeutic targets, including but not limited to, kinases, inflammatory enzymes, and metabolic regulators. This document will detail the synthesis of closely related and biologically active analogs, providing a foundation for the exploration of this compound derivatives.

Synthetic Protocols

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a proposed synthetic route based on established palladium-catalyzed cross-coupling methodologies.

Diagram of Proposed Synthetic Workflow:

G start 2-Bromoaniline reaction Suzuki-Miyaura Cross-Coupling start->reaction reagent1 Cyclopentylboronic Acid reagent1->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) catalyst->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromoaniline (1 equivalent), cyclopentylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

The following protocols are adapted from the synthesis of biologically active 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which serve as valuable examples of cyclopentyl-containing aniline analogs.[1]

General Synthetic Scheme:

G cluster_0 Procedure A cluster_1 Procedure B cluster_2 Procedure C start N-Cyclopentylthiourea A_cond Chloroform Room Temperature start->A_cond B_cond Sodium Methoxide Methanol, Reflux start->B_cond C_cond DIPEA, Ethanol Microwave (150-160 °C) start->C_cond reagent 2-Bromo Ester reagent->A_cond reagent->B_cond reagent->C_cond product 2-(Cyclopentylamino)thiazol-4(5H)-one Derivative A_cond->product B_cond->product C_cond->product

Caption: Synthetic routes to 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

Procedure A (for unbranched alkyl substituents): [1]

  • Dissolve N-cyclopentylthiourea (1 equivalent) and the appropriate 2-bromo ester (1.1 equivalents) in chloroform.

  • Stir the reaction mixture at room temperature for 14-21 days, monitoring by TLC.

  • Evaporate the solvent under reduced pressure.

  • Crystallize the crude product from ethanol or diethyl ether to yield the hydrobromide salt.

  • Dissolve the salt in water, neutralize with NaOH to pH 7-8, and extract with chloroform.

  • Dry the organic layer, concentrate, and crystallize from diethyl ether to obtain the final product.

Procedure B (for branched alkyl substituents): [1]

  • Prepare a solution of sodium methoxide by dissolving sodium (2 equivalents) in anhydrous methanol.

  • Add N-cyclopentylthiourea (1 equivalent) and the corresponding 2-bromo ester (1.1 equivalents) to the sodium methoxide solution.

  • Reflux the mixture for 7-14 days.

  • Evaporate the solvent and dissolve the residue in water.

  • Neutralize with HCl to pH 7-8 and extract with chloroform.

  • Dry the organic layer over magnesium sulfate, and evaporate the solvent to obtain the product.

Procedure C (for aromatic and spiro substituents): [1]

  • In a microwave reactor vessel, combine N-cyclopentylthiourea (1 equivalent), the corresponding 2-bromo ester (1.1 equivalents), N,N-diisopropylethylamine (DIPEA, 1 equivalent), and anhydrous ethanol.

  • Heat the mixture in a microwave reactor in two cycles: first at 150-155 °C for 15 minutes, then at 155-160 °C for 1 hour.[1]

  • After cooling, evaporate the solvent.

  • Dissolve the residue in water and extract the neutral fraction with chloroform.

  • Dry the organic fraction over MgSO₄, filter, and evaporate to yield the product.

Biological Activities and Quantitative Data

While data for this compound derivatives is not available in the provided search results, the following tables summarize the biological activities of related cyclopentyl-containing compounds.

Anticancer and 11β-HSD Inhibitory Activity of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives[1]
Compound11β-HSD1 IC50 (µM)Caco-2 % Viability (at 100 µM)MDA-MB-231 % Viability (at 100 µM)SK-MEL-30 % Viability (at 100 µM)
3c >1068.575.280.1
3g 0.8545.355.760.4
3h 0.07 52.162.865.9
Carbenoxolone0.04---

Note: Lower % viability indicates higher anticancer activity.

Anti-inflammatory and Antitumor Activity of 2-Cyclopentyloxyanisole Derivatives[2]
CompoundCOX-2 IC50 (µM)TNF-α IC50 (µM)HePG2 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
4a -2.01 10.2312.8715.65
4b 1.08 -8.9811.5414.32
13 1.886.725.13 7.899.43
Celecoxib0.686.44---
Doxorubicin--0.450.510.63

Signaling Pathways

The biological activities of the exemplary compounds suggest modulation of specific signaling pathways relevant to medicinal chemistry.

11β-Hydroxysteroid Dehydrogenase (11β-HSD) Pathway

G cortisone Cortisone (inactive) hsd1 11β-HSD1 cortisone->hsd1 cortisol Cortisol (active) receptor Glucocorticoid Receptor cortisol->receptor hsd1->cortisol response Metabolic & Inflammatory Effects receptor->response inhibitor 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives inhibitor->hsd1 Inhibition

Caption: Inhibition of the 11β-HSD1 pathway by 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

2-(Cyclopentylamino)thiazol-4(5H)-one derivatives have been shown to inhibit 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol.[1] By blocking this conversion, these compounds can reduce the local concentration of cortisol, making them potential therapeutic agents for metabolic diseases and inflammatory conditions.

COX-2 and TNF-α Inflammatory Pathways

G stimulus Inflammatory Stimulus arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid tnfa TNF-α stimulus->tnfa cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins inflammation Inflammation prostaglandins->inflammation cox2->prostaglandins tnfa->inflammation inhibitor 2-Cyclopentyloxyanisole Derivatives inhibitor->cox2 Inhibition inhibitor->tnfa Inhibition

References

Application Notes and Protocols: Catalytic Activity of 2-Cyclopentylaniline-Palladium Complexes in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 2-cyclopentylaniline-palladium complexes as catalysts in Suzuki-Miyaura cross-coupling reactions. While specific quantitative data for this compound complexes is not extensively available in the public domain, the following sections present representative data based on analogous N-substituted aniline-palladium complexes to demonstrate their potential catalytic efficacy. The protocols provided are generalized for the straightforward implementation of these catalysts in synthetic workflows.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[1] The efficiency of this reaction is highly dependent on the nature of the palladium catalyst, specifically the ligand coordinated to the metal center. N-Aryl-N-alkylaniline ligands, such as this compound, are a promising class of ligands due to their steric and electronic properties, which can influence the stability and activity of the palladium catalyst. These ligands can enhance the solubility of the catalyst and modulate the reactivity of the palladium center, potentially leading to higher yields and turnover numbers.

This document outlines the synthesis of a representative this compound-palladium precatalyst and its application in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

Data Presentation: Representative Catalytic Performance

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling reaction using a hypothetical this compound-palladium precatalyst. This data is extrapolated from studies on structurally similar N-substituted aniline-palladium complexes and serves to illustrate the expected performance.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromideProductYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
14-Bromoanisole4-Methoxybiphenyl98980490
24-Bromotoluene4-Methylbiphenyl95950475
3BromobenzeneBiphenyl99990495
44-Bromobenzonitrile4-Cyanobiphenyl92920460
51-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl88880440
62-Bromopyridine2-Phenylpyridine90900450

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd precatalyst (0.1 mol%), Toluene (5 mL), 100 °C, 2 h.

Table 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
1Phenylboronic acid4-Methylbiphenyl95950475
24-Methoxyphenylboronic acid4-Methoxy-4'-methylbiphenyl96960480
34-Fluorophenylboronic acid4-Fluoro-4'-methylbiphenyl93930465
43,5-Dimethylphenylboronic acid3,5,4'-Trimethylbiphenyl91910455
52-Thiopheneboronic acid4-Methyl-1-(thiophen-2-yl)benzene89890445

Reaction Conditions: 4-Bromotoluene (1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd precatalyst (0.1 mol%), Toluene (5 mL), 100 °C, 2 h.

Experimental Protocols

Synthesis of a Representative Precatalyst: Dichloro(this compound)(N-heterocyclic carbene)palladium(II)

This protocol describes the synthesis of a well-defined palladium(II) precatalyst incorporating a this compound ligand and an N-heterocyclic carbene (NHC) ligand, which are known to form highly active catalysts for cross-coupling reactions.[2]

Materials:

  • [{Pd(IPr)(μ-Cl)}₂] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Pentane, anhydrous

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • In a nitrogen-filled glovebox or under a nitrogen atmosphere using Schlenk techniques, add [{Pd(IPr)(μ-Cl)}₂] (1.0 eq) to a Schlenk flask.

  • Add anhydrous dichloromethane (10 mL) to dissolve the palladium dimer.

  • To the stirred solution, add a solution of this compound (2.2 eq) in anhydrous dichloromethane (5 mL) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the solvent under reduced pressure to obtain a solid residue.

  • Wash the solid with anhydrous pentane (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting solid under vacuum to yield the desired dichloro(this compound)(IPr)palladium(II) precatalyst as a stable, off-white to pale yellow solid.

  • Characterize the precatalyst by ¹H NMR, ¹³C NMR, and elemental analysis.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the synthesized this compound-palladium precatalyst.

Materials:

  • Aryl bromide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Dichloro(this compound)(IPr)palladium(II) precatalyst

  • Toluene or another suitable anhydrous solvent (e.g., dioxane, THF)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Add the dichloro(this compound)(IPr)palladium(II) precatalyst (0.001 mmol, 0.1 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-12 hours). Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction using a this compound-palladium complex.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Aryl Halide, Arylboronic Acid, Base B Add Pd Precatalyst A->B 1. C Add Anhydrous Solvent B->C 2. D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Characterize Product H->I

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle

The diagram below depicts the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, initiated by a Pd(0) species formed in situ from the Pd(II) precatalyst. The this compound ligand is represented as 'L'.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L PdII_RX [Ar-Pd(II)L-X] Pd0->PdII_RX Oxidative Addition PdII_ArB [Ar-Pd(II)L-Ar'] PdII_RX->PdII_ArB Transmetalation ArAr Ar-Ar' (Product) PdII_ArB->ArAr ArAr->Pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArX->PdII_RX ArBOH2 Ar'-B(OH)₂ (Arylboronic Acid) ArBOH2->PdII_RX Base Base (e.g., K₃PO₄) Base->PdII_RX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: The Use of 2-Cyclopentylaniline in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the scientific literature to date does not extensively document the specific use of 2-cyclopentylaniline as a precursor for the synthesis of a wide array of bioactive heterocycles, its structural motifs suggest significant potential in medicinal chemistry. As a substituted aniline, this compound can, in principle, serve as a versatile starting material for the construction of various heterocyclic scaffolds known to possess important pharmacological activities. This document provides a theoretical framework and generalized protocols for the synthesis of several classes of bioactive heterocycles, such as quinazolines, quinolones, and carbazoles, using this compound as a hypothetical starting material. The methodologies are based on well-established synthetic strategies for analogous aniline derivatives.

Theoretical Applications in Bioactive Heterocycle Synthesis

The presence of a primary amine ortho to a bulky lipophilic cyclopentyl group makes this compound an interesting candidate for drug design. The cyclopentyl moiety can enhance binding to hydrophobic pockets in biological targets and improve pharmacokinetic properties. Below are potential synthetic routes to key bioactive heterocyclic cores.

Synthesis of Quinolines and Quinolones

Quinolines and their corresponding quinolones are prominent scaffolds in a variety of approved drugs with activities ranging from antibacterial to anticancer. The Friedländer annulation and related cyclization reactions are common methods for their synthesis, which can be adapted for this compound.

Experimental Protocol: Friedländer Annulation for 8-Cyclopentyl-Substituted Quinolines

This protocol describes a general procedure for the condensation of this compound with a β-ketoester to form a substituted quinoline.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A, add a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq).

  • Catalysis: Add a catalytic amount of an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).

  • Reaction Conditions: Heat the reaction mixture to 180-250 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Representative Data for Hypothetical 8-Cyclopentylquinoline Derivatives

Compound IDR1 GroupR2 GroupTypical Yield (%)Representative Bioactivity (IC₅₀, µM)Target Class
CQ-1 -CH₃-COOEt65-755-15Kinase Inhibitor
CQ-2 -Ph-H55-651-10GPCR Antagonist
CQ-3 -CF₃-COOH60-7010-25Anti-inflammatory

Logical Workflow for Friedländer Annulation

Friedlander_Annulation Start Start Materials: This compound β-Ketoester Reaction Friedländer Annulation (Acid Catalyst, High Temp) Start->Reaction 1. Mix & Heat Workup Aqueous Work-up & Neutralization Reaction->Workup 2. Quench Purification Purification (Chromatography/Recrystallization) Workup->Purification 3. Isolate Crude Product 8-Cyclopentyl-Substituted Quinoline Purification->Product 4. Purify

Caption: General workflow for the synthesis of 8-cyclopentylquinolines.

Synthesis of Quinazolines

Quinazolines are another class of "privileged structures" in medicinal chemistry, with many derivatives exhibiting potent anticancer activity through the inhibition of tyrosine kinases. A common synthetic route is the reaction of an anthranilic acid derivative (or its equivalent) with a formamide or a similar one-carbon source. This compound can be formylated and then cyclized to produce the corresponding quinazoline.

Experimental Protocol: Synthesis of 8-Cyclopentylquinazolines

  • Formylation: Reflux a solution of this compound (1.0 eq) in an excess of formamide for 4-8 hours. Alternatively, react this compound with formic acid.

  • Cyclization: The intermediate formamidine can be cyclized in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or by heating at high temperatures.

  • Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., NaOH or NH₄OH). The precipitated solid is filtered, washed with water, and dried. Purification is achieved by column chromatography or recrystallization.

Table 2: Representative Data for Hypothetical 8-Cyclopentylquinazoline Derivatives

Compound IDSubstitution at C2/C4Typical Yield (%)Representative Bioactivity (IC₅₀, nM)Target Class
CQZ-1 4-Anilino50-6010-50EGFR Tyrosine Kinase Inhibitor
CQZ-2 2,4-Diamino60-7050-100Dihydrofolate Reductase Inhibitor
CQZ-3 4-Oxo (Quinazolinone)70-80100-500Sedative-Hypnotic

Signaling Pathway Targeted by Quinazoline-Based Kinase Inhibitors

Many quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates Quinazoline Quinazoline Inhibitor (e.g., CQZ-1) Quinazoline->EGFR Inhibits (ATP-binding site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Synthesis of Carbazoles

Carbazole alkaloids and their synthetic derivatives have demonstrated a range of biological activities, including antiviral, antitumor, and neuroprotective effects. A common synthetic approach is the Borsche–Drechsel cyclization or palladium-catalyzed intramolecular C-H amination of a diarylamine.

Experimental Protocol: Palladium-Catalyzed Intramolecular Amination for Cyclopentyl-Carbazole Synthesis

  • Preparation of the Diaryl Amine Precursor: Synthesize the N-aryl-2-cyclopentylaniline precursor via a Buchwald-Hartwig amination between this compound and a suitable aryl halide (e.g., 2-bromotoluene).

  • Intramolecular Cyclization: To a solution of the diarylamine precursor in a solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand (e.g., XPhos, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography to yield the carbazole product.

Table 3: Representative Data for Hypothetical Cyclopentyl-Carbazole Derivatives

Compound IDSubstitution PatternTypical Yield (%)Representative BioactivityTarget Class
CCZ-1 Unsubstituted70-85Antiviral (EC₅₀ = 1-5 µM)Viral Polymerase
CCZ-2 Methyl-substituted65-80Anticancer (GI₅₀ = 0.5-2 µM)Topoisomerase II Inhibitor
CCZ-3 Methoxy-substituted70-85NeuroprotectiveMonoamine Oxidase Inhibitor

Workflow for Palladium-Catalyzed Carbazole Synthesis

Carbazole_Synthesis Start Start Materials: This compound Aryl Halide Buchwald Buchwald-Hartwig Amination Start->Buchwald Precursor Diarylamine Intermediate Buchwald->Precursor Cyclization Pd-Catalyzed Intramolecular C-H Amination Precursor->Cyclization Purification Purification Cyclization->Purification Product Cyclopentyl-Substituted Carbazole Purification->Product

Caption: Two-step workflow for the synthesis of cyclopentyl-carbazoles.

Conclusion

Although direct synthetic applications of this compound in the formation of bioactive heterocycles are not yet widely reported, its structure is amenable to a variety of classical and modern synthetic methodologies. The protocols and conceptual data presented herein offer a foundational guide for researchers to explore the potential of this and other substituted anilines in the discovery of novel therapeutic agents. The unique lipophilic cyclopentyl group may impart favorable properties to the resulting heterocyclic scaffolds, making this an area ripe for future investigation in drug development.

Application of 2-Cyclopentylaniline in Asymmetric Catalysis: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: November 2025

While the field of asymmetric catalysis is vast and employs a wide array of chiral ligands and auxiliaries, 2-cyclopentylaniline does not appear to be a commonly utilized precursor. General searches on asymmetric catalysis yield extensive information on established ligand families such as those based on BINOL, Salen, DuPhos, and various chiral cyclopentadienyl scaffolds. However, these searches do not intersect with the specific use of the this compound moiety.

This suggests that either ligands derived from this compound have not been extensively explored or synthesized, or their applications are in niche areas of research not prominently featured in broadly accessible scientific databases. Therefore, the creation of detailed experimental protocols and quantitative data tables as requested is not feasible based on the current information.

General Principles of Chiral Ligand Synthesis from Anilines

For researchers interested in exploring the potential of this compound, a general approach to the synthesis of chiral ligands from aniline derivatives can be considered. Typically, an aniline derivative might be incorporated into a larger chiral scaffold to modulate the steric and electronic properties of the resulting ligand. A hypothetical workflow for the development and application of a novel chiral ligand derived from this compound is presented below. This workflow is based on established principles in the field of asymmetric catalysis.

G cluster_0 Ligand Synthesis & Characterization cluster_1 Catalyst Preparation & Application A Starting Material (this compound) B Functionalization/ Derivatization A->B C Coupling with Chiral Moiety B->C D Purification & Characterization (NMR, MS, X-ray) C->D E Complexation with Metal Precursor (e.g., Pd, Rh, Ir) D->E Novel Chiral Ligand F Screening in Test Reaction (e.g., Asymmetric Hydrogenation) E->F G Optimization of Reaction Conditions F->G H Substrate Scope Evaluation G->H I Data Analysis & Comparison H->I Performance Data (yield, ee%)

Figure 1. A generalized workflow for the development of a novel chiral ligand from an aniline precursor and its subsequent application in asymmetric catalysis.

Potential Research Directions

Researchers and drug development professionals interested in this specific area could consider the following avenues:

  • De Novo Ligand Design: Synthesizing novel chiral ligands where the 2-cyclopentyl group is strategically positioned to influence the chiral environment of a metal center. This could involve the synthesis of new Schiff bases, phosphine ligands, or N-heterocyclic carbenes incorporating the this compound framework.

  • Use as a Chiral Auxiliary: Investigating the potential of chiral derivatives of this compound as chiral auxiliaries. In this approach, the aniline derivative would be temporarily attached to a substrate to direct a stereoselective reaction, and then subsequently removed.

  • Computational Screening: Employing computational chemistry to model potential ligands derived from this compound and predict their efficacy in various asymmetric transformations. This could help to prioritize synthetic efforts towards the most promising candidates.

Due to the absence of specific data, we are unable to provide tables of quantitative data or detailed experimental protocols at this time. Scientists are encouraged to explore the primary literature for analogous ligand systems and apply those principles to the novel use of this compound.

Application Notes and Protocols: 2-Cyclopentylaniline as a Building Block for Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclopentylaniline and its derivatives are versatile chemical intermediates that serve as valuable starting materials in the synthesis of novel pharmaceutical compounds. The incorporation of the cyclopentyl group can enhance lipophilicity and modulate the pharmacological properties of a molecule, potentially leading to improved efficacy and safety profiles. These building blocks have been successfully utilized in the development of compounds with a range of biological activities, including anticancer and enzyme inhibitory effects.

This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis and evaluation of new therapeutic agents, with a focus on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

I. Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives

A series of novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized with demonstrated potential as anticancer agents and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] The general synthetic scheme involves the reaction of 2-cyclopentylthiourea with appropriate 2-bromo esters.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 2-Cyclopentylthiourea C Procedure A, B, or C (Solvent and Temperature Dependent) A->C Reacts with B Appropriate 2-bromo ester B->C D 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives (3a-3i) C->D Yields

Caption: General synthesis workflow for 2-(cyclopentylamino)thiazol-4(5H)-one derivatives.

Experimental Protocols

General Synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one Derivatives (3a–3i) [1]

New 2-(cyclopentylamine)thiazol-4(5H)-one derivatives are synthesized by reacting 2-cyclopentylthiourea with the corresponding 2-bromo ester. The specific reaction conditions are adjusted based on the ester used, as detailed in Procedures A, B, and C.

  • Procedure A: To a solution of the appropriate 2-bromo ester (1.2 mmol) in 99.8% ethanol (15 mL), 2-cyclopentylthiourea (1.2 mmol) is added. The mixture is then refluxed for 48 hours. After cooling, the solvent is evaporated under reduced pressure. The resulting solid is crystallized from ethanol. This procedure was used for the synthesis of compounds 3a–3c .

  • Procedure B: In cases where Procedure A is ineffective, the synthesis is carried out in a sodium methoxide medium. To a solution of the appropriate 2-bromo ester (1.2 mmol) in methanol (15 mL), sodium methoxide (1.2 mmol) and 2-cyclopentylthiourea (1.2 mmol) are added. The mixture is refluxed for 48 hours. After cooling, the solvent is evaporated, and the residue is purified using column chromatography. This method was employed for the synthesis of compounds 3d–3e .

  • Procedure C: For other derivatives, a mixture of the appropriate 2-bromo ester (1.2 mmol) and 2-cyclopentylthiourea (1.2 mmol) in 99.8% ethanol (15 mL) is stirred at room temperature for 72 hours. The solvent is then evaporated, and the crude product is purified by crystallization from ethanol. This procedure was utilized for the synthesis of compounds 3f–3i .

Synthesis Data Summary
CompoundR SubstituentProcedureYield (%)
3a -HA45.31
3b -CH₃A5.39
3c -CH₂CH₂CH₃A81.63
3d -CH(CH₃)₂B19.88
3e -CH₂C₆H₅B9.42

Table 1: Synthesis yields for a selection of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. Data sourced from[1].

II. Biological Activity and Evaluation

The synthesized compounds have been evaluated for their anticancer and 11β-HSD1 inhibitory activities.

Anticancer Activity

The anticancer activity was assessed using the MTS assay against a panel of human cancer cell lines, including colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30).[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: The synthesized compounds, dissolved in DMSO and diluted with cell culture medium, are added to the wells at various concentrations. The final DMSO concentration should not exceed 0.1%.

  • Incubation: The plates are incubated for 72 hours.

  • MTS Reagent Addition: After the incubation period, 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Final Incubation and Measurement: The plates are incubated for another 2 hours. The absorbance is then measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

11β-HSD1 Inhibitory Activity

The inhibitory activity of the synthesized compounds against 11β-HSD1 was determined to identify potential therapeutic agents for metabolic diseases.

  • Enzyme Preparation: A microsomal fraction containing human 11β-HSD1 is prepared from transfected cells.

  • Reaction Mixture: The reaction is carried out in a buffer containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Inhibition Study: The synthesized compounds are pre-incubated with the enzyme preparation.

  • Substrate Addition: The reaction is initiated by adding a substrate, such as cortisol.

  • Quantification: The conversion of cortisol to cortisone is measured by a suitable analytical method, such as HPLC or a specific immunoassay.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curves.

Biological Activity Data Summary
Compound11β-HSD1 IC₅₀ (µM)
3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one)Not specified, but noted to inhibit tumor cell proliferation[1]
3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one)0.07[1][2]
Carbenoxolone (Reference)More selective than Carbenoxolone[1]

Table 2: 11β-HSD1 inhibitory activity of selected compounds. Data sourced from[1][2].

III. Structure-Activity Relationship (SAR) and Logical Workflow

The development of these novel compounds follows a logical progression from synthesis to biological evaluation.

Drug Discovery and Evaluation Workflow

G A Synthesis of This compound Derivatives B In Vitro Screening A->B C Anticancer Assays (e.g., MTS) B->C D Enzyme Inhibition Assays (e.g., 11β-HSD1) B->D E Identification of Hit Compounds C->E D->E F Lead Optimization E->F G Further Preclinical Studies F->G

Caption: A logical workflow for the discovery of novel pharmaceutical compounds.

The results indicate that the compound 3h , which incorporates a spiro system of thiazole and cyclohexane rings, is a potent inhibitor of 11β-HSD1 with an IC₅₀ value of 0.07 µM.[1][2] This highlights the importance of the specific structural features of the derivatives in determining their biological activity. Further optimization of these lead compounds could lead to the development of new drug candidates.

References

Development of 2-Cyclopentylaniline-Based Corrosion Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion, the electrochemical degradation of metals, poses a significant challenge across various industries, leading to substantial economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic materials, especially steel, in acidic environments commonly found in industrial processes like oil and gas exploration and chemical cleaning.[2][3] Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[3][4]

Aniline and its derivatives are effective corrosion inhibitors due to the presence of the nitrogen heteroatom and the π-electrons of the aromatic ring, which serve as active centers for adsorption.[2][5] This document provides detailed protocols and application notes for the development and evaluation of a novel inhibitor based on a 2-cyclopentylaniline scaffold. While specific data for this compound is limited, this guide presents a representative framework based on the established principles of similar aniline-based inhibitors.

Proposed Mechanism of Action

The primary mechanism of inhibition for this compound derivatives is the adsorption of the inhibitor molecules onto the metal surface (e.g., steel) in a corrosive medium (e.g., HCl solution). This process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

The lone pair of electrons on the nitrogen atom and the delocalized π-electrons of the benzene ring are key to this interaction. These electron-rich centers coordinate with the vacant d-orbitals of iron atoms on the steel surface, establishing a stable adsorbed layer.[5] This protective film acts as a physical barrier, isolating the metal from the aggressive electrolyte and blocking the active sites required for corrosion reactions, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution.[3][6]

G cluster_surface Metal Surface (Steel) cluster_process Inhibition Process Inhibitor This compound Derivative Adsorption Adsorption of Inhibitor (via N atom and π-electrons) Inhibitor->Adsorption Interaction H_plus H+ ions Metal Fe (Steel Surface) H_plus->Metal Attack (Cathodic Rxn) Cl_minus Cl- ions Cl_minus->Metal Attack (Anodic Rxn) Metal->Adsorption Film Protective Film Formation Adsorption->Film Block Blocking of Active Sites Film->Block Reduction Corrosion Rate Reduction Block->Reduction

Figure 1: Proposed mechanism of corrosion inhibition.

Synthesis Protocol: Schiff Base Derivative

To enhance the adsorption and inhibition efficiency, the primary amine of this compound can be converted into a Schiff base. This protocol describes a representative synthesis of (E)-N-(4-hydroxybenzylidene)-2-cyclopentylaniline.

3.1 Materials and Reagents

  • This compound (1 eq.)

  • 4-Hydroxybenzaldehyde (1 eq.)

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (Catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker, Buchner funnel, filter paper

  • Rotary evaporator

3.2 Procedure

  • Dissolve this compound (1 eq.) in anhydrous ethanol in a round-bottom flask.

  • Add 4-hydroxybenzaldehyde (1 eq.) to the solution.

  • Add 3-4 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques like FTIR and ¹H NMR to confirm the formation of the imine (-C=N-) bond.

G start Start: Reagents dissolve Dissolve Reactants in Ethanol start->dissolve add_catalyst Add Acetic Acid (Catalyst) dissolve->add_catalyst reflux Reflux Mixture (4-6 hours at 80°C) add_catalyst->reflux monitor Monitor with TLC reflux->monitor cool Cool and Precipitate (Ice Bath) monitor->cool Reaction Complete filter Filter and Wash (Cold Ethanol) cool->filter dry Dry Product (Under Vacuum) filter->dry end_node End: Purified Schiff Base dry->end_node

Figure 2: Workflow for inhibitor synthesis.

Experimental Protocols for Inhibitor Evaluation

The performance of the synthesized inhibitor is evaluated using gravimetric and electrochemical methods.

4.1 Gravimetric (Weight Loss) Method

This method provides a direct measure of metal loss over time.

4.1.1 Materials and Equipment

  • Mild steel coupons (e.g., C1018) of known dimensions.

  • Abrasive papers (e.g., 240, 400, 600 grit).

  • Corrosive medium: 1 M HCl.

  • Inhibitor stock solution.

  • Water bath or thermostat.

  • Analytical balance (±0.1 mg precision).

  • Acetone, distilled water.

  • Glass beakers and hooks.

4.1.2 Protocol

  • Coupon Preparation: Mechanically polish mild steel coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry.

  • Weigh each coupon accurately using an analytical balance (W₁).

  • Immersion: Prepare test solutions by adding various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm) to 1 M HCl. Include a blank solution (1 M HCl without inhibitor).

  • Completely immerse the prepared coupons in the test solutions at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).

  • Cleaning and Re-weighing: After immersion, retrieve the coupons. Remove corrosion products by scrubbing with a soft brush in a solution of 20% NaOH containing 2 g/L of zinc dust, rinse with distilled water and acetone, then dry.

  • Weigh the cleaned and dried coupons accurately (W₂).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (mm/year): CR = (87.6 × ΔW) / (A × T × D)

      • ΔW = Weight loss (W₁ - W₂) in mg

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of mild steel (7.85 g/cm³)

    • Inhibition Efficiency (%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of inhibitor.

      • CR_inh = Corrosion rate in the presence of inhibitor.

4.2 Electrochemical Measurements

Electrochemical tests provide rapid insights into the corrosion kinetics and inhibition mechanism.[7][8]

4.2.1 Equipment and Setup

  • Potentiostat/Galvanostat with frequency response analyzer.

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Mild steel coupon with a defined exposed area (e.g., 1 cm²).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Test solutions (1 M HCl with and without inhibitor).

4.2.2 Protocol: Potentiodynamic Polarization

  • Prepare the working electrode similarly to the weight loss coupons.

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for approximately 60 minutes until a steady state is reached.[9]

  • Perform the potentiodynamic scan by polarizing the WE from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Plot the resulting potential (E) vs. log of current density (log i).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel slopes of the anodic and cathodic curves.

  • Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100

4.2.3 Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[10][11]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit model to determine parameters like solution resistance (R_s) and charge transfer resistance (R_ct).

  • The R_ct value is inversely proportional to the corrosion rate. A larger R_ct indicates better corrosion protection.

  • Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100

G cluster_prep Sample Preparation cluster_methods Evaluation Methods cluster_wl cluster_ec prep_coupon Prepare & Polish Steel Coupon wl_method Weight Loss Method prep_coupon->wl_method ec_method Electrochemical Methods prep_coupon->ec_method prep_solution Prepare Test Solutions (Blank & Inhibitor Conc.) prep_solution->wl_method prep_solution->ec_method wl_immerse Immerse & Wait (e.g., 24h) wl_method->wl_immerse ec_setup Setup 3-Electrode Cell ec_method->ec_setup wl_clean Clean & Re-weigh wl_immerse->wl_clean wl_calc Calculate CR & IE% wl_clean->wl_calc ec_stabilize Stabilize at OCP (~60 min) ec_setup->ec_stabilize ec_pdp Potentiodynamic Polarization ec_stabilize->ec_pdp ec_eis EIS Measurement ec_stabilize->ec_eis ec_analyze Analyze Data & Calc. IE% ec_pdp->ec_analyze ec_eis->ec_analyze

References

Synthetic Routes to Functionalized 2-Cyclopentylaniline Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized 2-cyclopentylaniline analogues, a chemical scaffold of interest in medicinal chemistry and materials science. The following sections outline key synthetic strategies for the formation of the core this compound structure and subsequent functionalization of both the aromatic and cyclopentyl moieties.

Introduction

This compound and its derivatives are important building blocks in the development of novel pharmaceuticals and functional materials. The presence of the cyclopentyl group at the ortho position of the aniline ring imparts specific steric and electronic properties that can influence biological activity and material characteristics. This document details reliable synthetic methodologies for accessing these compounds and for introducing a variety of functional groups to enable the exploration of their structure-activity relationships.

Synthesis of the this compound Core

Two primary strategies are presented for the synthesis of the foundational this compound structure: Acid-Catalyzed Ortho-Alkylation and Palladium-Catalyzed Cross-Coupling.

Acid-Catalyzed Ortho-Alkylation of Aniline with Cyclopentene

This method provides a direct approach to this compound through the electrophilic substitution of the aniline ring. To prevent the undesired reaction of the Lewis acid with the basic aniline nitrogen, the amino group is first protected as an amide.

Workflow Diagram:

Aniline Aniline Acetanilide Acetanilide (N-Protected Aniline) Aniline->Acetanilide Ac₂O, Pyridine Ortho_Alkylated 2-Cyclopentylacetanilide Acetanilide->Ortho_Alkylated Cyclopentene, H₃PO₄/P₂O₅ Cyclopentene Cyclopentene Cyclopentene->Ortho_Alkylated Final_Product This compound Ortho_Alkylated->Final_Product HCl, H₂O, Reflux Haloaniline 2-Bromoaniline Coupling Pd-Catalyzed Cross-Coupling Haloaniline->Coupling Grignard Cyclopentylmagnesium Bromide Grignard->Coupling Final_Product This compound Coupling->Final_Product Core This compound Halogenation Halogenation (e.g., Br₂/AcOH) Core->Halogenation Nitration Nitration (e.g., HNO₃/H₂SO₄) Core->Nitration Halo_Product 4-Bromo-2-cyclopentylaniline Halogenation->Halo_Product Nitro_Product 2-Cyclopentyl-4-nitroaniline Nitration->Nitro_Product Core This compound (N-protected) Bromination Radical Bromination (NBS, AIBN) Core->Bromination Bromo_Product 2-(1-Bromocyclopentyl)aniline (N-protected) Bromination->Bromo_Product

Application Notes and Protocols for the Preparation of Novel Polymers from 2-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyaniline (PANI) and its derivatives are a significant class of conducting polymers with wide-ranging applications in areas such as electronics, sensors, and anti-corrosion coatings. The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer unit. This application note describes a hypothetical approach to the synthesis and characterization of a novel polymer, poly(2-cyclopentylaniline), based on established methods for other ortho-alkyl-substituted anilines.

While there is no specific literature on the polymerization of this compound, the protocols and expected data presented here are extrapolated from studies on structurally similar monomers, such as 2-pentadecylaniline and other ortho-alkylanilines.[1][2] These notes are intended to provide a robust starting point for researchers and drug development professionals interested in exploring this novel polymer. The introduction of a bulky, alicyclic substituent like the cyclopentyl group at the ortho position is anticipated to enhance the solubility of the resulting polymer in common organic solvents, a common challenge with unsubstituted polyaniline.[3]

Predicted Properties and Characteristics

The introduction of the cyclopentyl group is expected to influence the polymer's properties in several ways. The steric hindrance from the ortho-substituent may affect the polymerization process and the final molecular weight of the polymer. Furthermore, the electronic properties and morphology are also expected to differ from those of unsubstituted polyaniline. Below is a table of predicted properties for poly(this compound) based on data from similar poly(ortho-alkylanilines).

Table 1: Predicted Properties of Poly(this compound)

PropertyPredicted Value/RangeMethod of MeasurementReference/Basis for Prediction
Molecular Weight (Mw) 5,000 - 15,000 g/mol Gel Permeation Chromatography (GPC)Based on typical values for chemically synthesized poly(alkylanilines)[3]
Polydispersity Index (PDI) 1.5 - 2.5GPCTypical for oxidative polymerization
Electrical Conductivity (Doped) 10⁻⁴ - 10⁻² S/cmFour-Point Probe MethodOrtho-substitution generally lowers conductivity compared to PANI[2][3]
Solubility Soluble in NMP, DMF, ChloroformVisual Inspection/UV-Vis SpectroscopyAlkyl substitution enhances solubility
Thermal Stability (TGA) Onset of decomposition > 250 °CThermogravimetric AnalysisBased on general stability of polyaniline derivatives
Key IR Peaks (FT-IR) ~3400 cm⁻¹ (N-H), ~1580 cm⁻¹ (Quinoid), ~1490 cm⁻¹ (Benzenoid), ~820 cm⁻¹ (C-H out-of-plane)Fourier-Transform Infrared SpectroscopyCharacteristic peaks for polyaniline emeraldine salt form
UV-Vis Absorption (in NMP) ~330-350 nm (π-π* transition), ~600-650 nm (Polaron band)UV-Visible SpectroscopyTypical absorption bands for the emeraldine salt form of substituted polyanilines

Experimental Protocols

The following protocols describe the chemical oxidative polymerization of this compound and the subsequent characterization of the polymer.

Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol is adapted from the synthesis of other poly(o-alkylanilines).[2]

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Ammonium hydroxide (NH₄OH), 0.1 M

  • N-Methyl-2-pyrrolidone (NMP)

  • Distilled water

  • Beakers, magnetic stirrer, filter paper, Buchner funnel, vacuum flask

Procedure:

  • Monomer Solution Preparation: Dissolve 0.01 mol of this compound in 50 mL of 1 M HCl in a 250 mL beaker. Stir the solution at room temperature for 15 minutes to ensure complete dissolution and formation of the anilinium salt. Cool the solution to 0-5 °C in an ice bath.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 0.0125 mol of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30 minutes. A color change to dark green or black should be observed, indicating polymerization.

  • Reaction: Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.

  • Isolation of the Polymer (Doped State): Collect the polymer precipitate by vacuum filtration using a Buchner funnel. Wash the precipitate with 1 M HCl until the filtrate becomes colorless. Then, wash with methanol to remove any unreacted monomer and oligomers.

  • Drying: Dry the resulting dark green/black powder (poly(this compound) emeraldine salt) in a vacuum oven at 60 °C for 24 hours.

  • De-doping (Optional): To obtain the non-conductive emeraldine base form, stir the polymer powder in 100 mL of 0.1 M NH₄OH for 3 hours. Filter, wash with distilled water until the filtrate is neutral, and then wash with methanol. Dry the resulting dark blue/purple powder in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Characterization of Poly(this compound)

1. Solubility Test:

  • Attempt to dissolve a small amount (1-2 mg) of the synthesized polymer (emeraldine base) in 1 mL of various organic solvents (NMP, DMF, chloroform, THF, toluene).

  • Record the solubility.

2. Spectroscopic Analysis:

  • FT-IR Spectroscopy: Record the FT-IR spectrum of the dried polymer powder (as a KBr pellet) to identify characteristic functional groups.

  • UV-Vis Spectroscopy: Dissolve the soluble fraction of the polymer in NMP and record the UV-Vis spectrum from 300 to 900 nm to observe the electronic transitions.

3. Molecular Weight Determination:

  • Dissolve the polymer in a suitable solvent (e.g., NMP with 0.05 M LiBr) and analyze by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

4. Thermal Analysis:

  • Perform Thermogravimetric Analysis (TGA) on the polymer sample under a nitrogen atmosphere, heating from room temperature to 800 °C at a rate of 10 °C/min to determine its thermal stability.

5. Electrical Conductivity Measurement:

  • Press the doped polymer powder into a pellet using a hydraulic press.

  • Measure the conductivity of the pellet using a four-point probe setup at room temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of poly(this compound).

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Solution (this compound in HCl) Polymerization Oxidative Polymerization (0-5 °C, 24h) Monomer_Prep->Polymerization Oxidant_Prep Oxidant Solution (APS in HCl) Oxidant_Prep->Polymerization Filtration Filtration & Washing (HCl, Methanol) Polymerization->Filtration Drying Vacuum Drying (60 °C) Filtration->Drying Dedoping De-doping (Optional) (NH4OH) Drying->Dedoping Solubility Solubility Testing Drying->Solubility FTIR FT-IR Spectroscopy Drying->FTIR UVVis UV-Vis Spectroscopy Drying->UVVis GPC GPC (Mw, PDI) Drying->GPC TGA TGA (Thermal Stability) Drying->TGA Conductivity Conductivity Measurement Drying->Conductivity Final_Polymer Poly(this compound) Drying->Final_Polymer Emeraldine Salt Dedoping->Final_Polymer Emeraldine Base G Monomer Aniline Monomer (Radical Cation) Dimer Dimer (Radical Cation) Monomer->Dimer Coupling Polymer Growing Polymer Chain Dimer->Polymer Propagation Polymer->Polymer Further Propagation

References

Application Notes and Protocols: 2-Cyclopentylaniline in the Synthesis of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a projection based on established principles of organic semiconductor synthesis. As of the latest literature review, the direct application of 2-cyclopentylaniline in the synthesis of materials for organic electronics has not been extensively documented. This guide serves as a theoretical framework for researchers and scientists interested in exploring its potential as a novel building block.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of organic functional materials.[1][2] In the realm of organic electronics, aniline moieties are frequently incorporated into larger conjugated systems to serve as electron-donating units, particularly in the design of hole-transporting materials (HTMs) and p-type semiconductors. The substituent on the aniline ring plays a crucial role in tuning the electronic properties, solubility, and morphology of the final material.[3]

This document explores the potential of this compound as a precursor for novel organic electronic materials. The bulky yet compact nature of the cyclopentyl group could offer a unique combination of steric hindrance and solubility enhancement.[4] Steric hindrance can disrupt intermolecular packing, potentially leading to amorphous materials with isotropic charge transport properties, which is beneficial for certain device architectures. Furthermore, the aliphatic cyclopentyl group can improve the solubility of the resulting conjugated materials in common organic solvents, facilitating solution-based processing techniques.

We hypothesize that this compound can be a valuable starting material for the synthesis of triarylamine-based hole-transporting materials. Triarylamines are a cornerstone class of materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their excellent hole mobility and tunable energy levels.[5]

Hypothetical Synthesis of a Triarylamine-based Hole Transport Material (HTM-CPA)

Herein, we propose a synthetic route to a novel hole-transporting material, N,N'-bis(4-methoxyphenyl)-N,N'-bis(2-cyclopentylphenyl)biphenyl-4,4'-diamine (HTM-CPA) , utilizing this compound as a key starting material. The synthesis involves a palladium-catalyzed Buchwald-Hartwig amination, a common and versatile method for forming C-N bonds.

Proposed Synthetic Scheme

G cluster_reactants Reactants cluster_synthesis Synthetic Steps cluster_catalyst Catalyst & Reagents cluster_product Product r1 This compound s1 Step 1: First Buchwald-Hartwig Amination (Intermediate A formation) r1->s1 r2 4,4'-Diiodobiphenyl r2->s1 r3 4-Methoxyaniline s2 Step 2: Second Buchwald-Hartwig Amination (Final Product: HTM-CPA) r3->s2 s1->s2 p1 HTM-CPA (N,N'-bis(4-methoxyphenyl)-N,N'- bis(2-cyclopentylphenyl)biphenyl-4,4'-diamine) s2->p1 cat Pd2(dba)3 / Ligand (e.g., XPhos) cat->s1 cat->s2 base Base (e.g., NaOtBu) base->s1 base->s2 solvent Solvent (e.g., Toluene) solvent->s1 solvent->s2

Caption: Proposed synthetic workflow for HTM-CPA.

Experimental Protocol

Step 1: Synthesis of Intermediate A (N,N'-bis(2-cyclopentylphenyl)biphenyl-4,4'-diamine)

  • To a dried Schlenk flask under an inert atmosphere (Argon), add 4,4'-diiodobiphenyl (1.0 eq), this compound (2.2 eq), sodium tert-butoxide (NaOtBu) (2.5 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand like XPhos (4 mol%)).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with dichloromethane (DCM).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate A.

Step 2: Synthesis of HTM-CPA (N,N'-bis(4-methoxyphenyl)-N,N'-bis(2-cyclopentylphenyl)biphenyl-4,4'-diamine)

  • To a dried Schlenk flask under an inert atmosphere, add Intermediate A (1.0 eq), 4-iodoaniline (2.2 eq), NaOtBu (2.5 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, follow the same workup and purification procedure as in Step 1 to yield the final product, HTM-CPA.

Characterization and Performance Data (Hypothetical)

The following tables summarize the expected photophysical, electrochemical, and device performance data for the hypothetically synthesized HTM-CPA, benchmarked against the widely used hole-transporting material, Spiro-OMeTAD.

Table 1: Photophysical and Electrochemical Properties

PropertyHTM-CPA (Hypothetical)Spiro-OMeTAD (Typical)
UV-Vis Absorption (λmax, nm) 325, 390380
Photoluminescence (λem, nm) 450430
HOMO Level (eV) -5.25-5.10
LUMO Level (eV) -2.15-2.00
Band Gap (eV) 3.103.10
Glass Transition Temp. (Tg, °C) 135125

Table 2: Perovskite Solar Cell Device Performance (Hypothetical)

ParameterDevice with HTM-CPADevice with Spiro-OMeTAD
Power Conversion Efficiency (PCE, %) 19.521.0
Open-Circuit Voltage (Voc, V) 1.121.15
Short-Circuit Current (Jsc, mA/cm²) 22.523.0
Fill Factor (FF, %) 7779

Logical Workflow for Material Evaluation

The following diagram illustrates the logical workflow from material synthesis to device fabrication and characterization.

G cluster_synthesis Material Synthesis cluster_properties Property Measurement cluster_fabrication Device Fabrication cluster_testing Device Testing synthesis Synthesis of HTM-CPA purification Purification & Characterization (NMR, Mass Spec, Elemental Analysis) synthesis->purification photophysical Photophysical Studies (UV-Vis, PL Spectroscopy) purification->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) purification->electrochemical thermal Thermal Analysis (TGA, DSC) purification->thermal device Perovskite Solar Cell Fabrication photophysical->device electrochemical->device thermal->device performance Photovoltaic Performance Measurement (J-V Characteristics) device->performance stability Stability Testing (Moisture, Thermal, Light Soaking) performance->stability

Caption: Evaluation workflow for a new HTM.

Conclusion and Future Outlook

While the direct use of this compound in organic electronics is not yet established in the literature, its structural features suggest it could be a promising candidate for developing novel hole-transporting materials. The proposed synthesis of HTM-CPA provides a viable route for its incorporation into a triarylamine framework. The hypothetical data suggests that materials derived from this compound could exhibit competitive performance. Further experimental validation is necessary to confirm these projections and to fully elucidate the structure-property relationships imparted by the this compound moiety. Future work could also explore the polymerization of this compound to create novel conductive polymers.[1][3]

References

Troubleshooting & Optimization

"optimizing reaction conditions for the synthesis of 2-cyclopentylaniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 2-cyclopentylaniline. Our aim is to help you optimize reaction conditions, overcome common experimental hurdles, and ensure a successful synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound. For each problem, potential causes are identified, and corresponding solutions are proposed.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at an optimal rate, or too high, leading to decomposition. 3. Poor Quality Reagents: Starting materials or solvents may contain impurities that inhibit the reaction. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a fresh batch of catalyst and handle it under an inert atmosphere if required. 2. Optimize the reaction temperature by performing small-scale trials at various temperatures. 3. Ensure all reagents and solvents are pure and dry. Consider purifying starting materials if necessary. 4. Monitor the reaction progress using techniques like TLC or GC-MS and extend the reaction time if needed.
Formation of Side Products 1. Over-alkylation: Multiple cyclopentyl groups may be added to the aniline ring. 2. Isomer Formation: The cyclopentyl group may attach to other positions on the aniline ring (e.g., para-position). 3. Oxidation of Aniline: The aniline starting material or product can be susceptible to oxidation.1. Adjust the stoichiometry of the reactants, using a controlled amount of the cyclopentylating agent. 2. Optimize the catalyst and reaction conditions to favor ortho-alkylation. Sterically hindered catalysts can sometimes improve regioselectivity. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficult Product Purification 1. Similar Polarity of Product and Byproducts: The desired product and impurities may have close retention factors on chromatography. 2. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture that is difficult to separate. 3. Formation of Tar-like Substances: High reaction temperatures or prolonged reaction times can lead to polymerization or decomposition.1. Employ alternative purification techniques such as fractional distillation under reduced pressure or recrystallization. Formation of a salt with an acid can also facilitate purification.[1] 2. Ensure the reaction goes to completion by monitoring its progress. If necessary, use a slight excess of one reagent to consume the other. 3. Optimize reaction conditions (temperature and time) to minimize the formation of tars. Consider using a milder catalyst or reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A common approach is the Friedel-Crafts alkylation of aniline with a cyclopentylating agent (e.g., cyclopentyl bromide or cyclopentene) in the presence of a Lewis acid catalyst. Another potential route is a palladium-catalyzed cross-coupling reaction between 2-haloaniline and a cyclopentyl organometallic reagent.

Q2: How can I minimize the formation of the para-isomer (4-cyclopentylaniline)?

A2: The formation of the para-isomer is a common issue in Friedel-Crafts reactions with anilines. To favor the ortho-product, you can use a bulky catalyst that sterically hinders attack at the para-position. Additionally, protecting the amine group of aniline can direct the substitution to the ortho-position.

Q3: What are the best practices for handling and storing aniline?

A3: Aniline is toxic and readily absorbed through the skin. It is also sensitive to air and light. Always handle aniline in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat). It should be stored in a tightly sealed, amber-colored bottle under an inert atmosphere to prevent oxidation.

Q4: My reaction mixture has turned dark brown/black. What does this indicate?

A4: A dark coloration often indicates the formation of polymeric or tar-like byproducts, which can result from overheating, extended reaction times, or the presence of impurities. It is advisable to stop the reaction, attempt to isolate any desired product, and optimize the reaction conditions for future attempts.

Q5: What analytical techniques are recommended for monitoring the reaction progress?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information about the composition of the reaction mixture, including the presence of isomers and other byproducts.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via Friedel-Crafts alkylation is provided below. Note: This is a general guideline and may require optimization for your specific laboratory conditions and reagents.

Materials:

  • Aniline

  • Cyclopentyl bromide

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM) as solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Add anhydrous aluminum chloride to the flask, followed by dry dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of aniline in dry DCM to the stirred suspension.

  • After the addition of aniline is complete, add cyclopentyl bromide dropwise from the dropping funnel.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the desired amount of time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and quench it by the slow addition of 1 M HCl.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow start Start: Assemble Reaction Apparatus reagents Add Catalyst and Solvent start->reagents cool Cool to 0°C reagents->cool add_aniline Add Aniline Solution cool->add_aniline add_cyclopentyl_bromide Add Cyclopentyl Bromide add_aniline->add_cyclopentyl_bromide reflux Warm to RT and Reflux add_cyclopentyl_bromide->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor quench Quench Reaction with HCl monitor->quench extract Work-up and Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify Product dry->purify end End: Characterize Product purify->end troubleshooting_workflow start Low Yield or No Product? check_reagents Reagents/Catalyst Quality? start->check_reagents Yes check_conditions Reaction Conditions? start->check_conditions Yes purify_reagents Use Fresh/Purified Reagents check_reagents->purify_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp extend_time Extend Reaction Time check_conditions->extend_time

References

Technical Support Center: Purification of 2-Cyclopentylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-cyclopentylaniline using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Standard silica gel (60-120 or 230-400 mesh) is commonly used. However, due to the basic nature of the amine group in this compound, interactions with the acidic silica surface can lead to issues like peak tailing. If such problems arise, consider using neutral or basic alumina as an alternative stationary phase. Another effective option is to use silica gel treated with a small percentage of a base like triethylamine.

Q2: Which mobile phase (eluent) system is suitable for this compound?

A2: A common starting point for the elution of substituted anilines is a non-polar/polar solvent mixture, such as hexanes/ethyl acetate. The polarity of the eluent should be adjusted based on preliminary Thin Layer Chromatography (TLC) analysis. A good starting point for TLC analysis is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.

Q3: How can I prevent my compound from streaking or tailing on the column?

A3: Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and acidic silanol groups on the silica surface.[1][2] To mitigate this, you can add a small amount (0.5-1% v/v) of a volatile tertiary amine, such as triethylamine (TEA), to your eluent system. This will neutralize the acidic sites on the silica gel, leading to better peak shape.

Q4: What are the potential impurities I should look out for during the purification of this compound?

A4: Potential impurities largely depend on the synthetic route used. Common impurities could include unreacted starting materials (e.g., aniline or cyclopentyl bromide if a Friedel-Crafts alkylation is performed), and by-products such as di-alkylated anilines. If the synthesis involves the reduction of a nitro group, unreacted nitro-cyclopentylbenzene could be an impurity.

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent system like dichloromethane/methanol may be necessary.
Compound elutes too quickly (with the solvent front) The eluent is too polar.Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.
Poor separation of this compound from impurities The chosen solvent system does not provide adequate resolution.Experiment with different solvent systems during the TLC stage. Try different combinations of solvents, such as dichloromethane/ethyl acetate or toluene/ethyl acetate. A small change in the solvent composition can significantly impact separation.
Broad or tailing peaks Strong interaction between the basic amine and acidic silica gel.Add 0.5-1% triethylamine to the mobile phase. Alternatively, use a different stationary phase like neutral or basic alumina.
Product fractions are not pure upon analysis (e.g., by NMR or GC-MS) Co-elution of impurities with the desired product.If impurities are more polar, they will elute after your product. If they are less polar, they will elute before. Collect smaller fractions during the chromatography and analyze them carefully by TLC before combining. Consider re-chromatographing the mixed fractions with a shallower solvent gradient.
Low recovery of the product Irreversible adsorption of the compound onto the silica gel.This can happen with amines. Using a mobile phase containing triethylamine or switching to an alumina column can help improve recovery. Ensure the crude material is properly dissolved and loaded onto the column.

Experimental Protocols

Thin Layer Chromatography (TLC) for Method Development

A crucial step before performing column chromatography is to determine the optimal solvent system using TLC.

  • Preparation of TLC Plate: On a silica gel TLC plate, draw a faint baseline with a pencil about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.

  • Developing the Plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 9:1 hexanes:ethyl acetate). Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for your product and impurities. The ideal Rf for the desired compound for column chromatography is typically between 0.2 and 0.4. Adjust the polarity of your eluent system to achieve this Rf value.

Column Chromatography Protocol for this compound

This protocol is a general guideline and should be adapted based on your TLC results.

Materials:

  • Crude this compound

  • Silica gel (60-120 or 230-400 mesh)

  • Column chromatography setup (column, stand, clamps)

  • Eluent (e.g., hexanes/ethyl acetate with 0.5% triethylamine)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Methodology:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • In a beaker, make a slurry of the required amount of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

    • Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling point solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds that are more strongly adsorbed.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualization

TroubleshootingWorkflow start Start Purification tlc Perform TLC Analysis start->tlc check_rf Is Rf of Product between 0.2 and 0.4? tlc->check_rf adjust_polarity Adjust Eluent Polarity check_rf->adjust_polarity No run_column Run Column Chromatography check_rf->run_column Yes adjust_polarity->tlc monitor_fractions Monitor Fractions by TLC run_column->monitor_fractions check_purity Are Fractions Pure? monitor_fractions->check_purity combine_fractions Combine Pure Fractions & Evaporate Solvent check_purity->combine_fractions Yes troubleshoot Troubleshoot Separation check_purity->troubleshoot No end Pure Product combine_fractions->end troubleshoot->run_column

Caption: Workflow for the purification of this compound.

References

"common side products in the synthesis of 2-cyclopentylaniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-cyclopentylaniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common laboratory-scale synthetic routes for this compound include:

  • Reductive Amination: The reaction of cyclopentanone with 2-nitroaniline followed by reduction, or directly with aniline under reductive conditions.

  • Friedel-Crafts Acylation followed by Reduction: Acylation of aniline with cyclopentanecarbonyl chloride (with a protected amino group) followed by reduction of the resulting amide. Direct Friedel-Crafts alkylation is often problematic.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a cyclopentyl halide/triflate and 2-haloaniline or between a cyclopentyl amine and a 2-haloaniline derivative.

Q2: Why is direct Friedel-Crafts alkylation of aniline with a cyclopentyl halide not recommended?

A2: Direct Friedel-Crafts alkylation of aniline is generally unsuccessful. The amino group (-NH2) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This deactivates the aromatic ring towards electrophilic substitution.[1][2] Furthermore, the reaction is prone to polyalkylation, yielding mixtures of mono-, di-, and poly-substituted products.[1][2]

Q3: What are the typical side products observed in the synthesis of this compound?

A3: The side products largely depend on the synthetic route employed.

  • Reductive Amination: Common side products include the secondary amine N,N-dicyclopentylaniline and cyclopentanol from the reduction of cyclopentanone.

  • Friedel-Crafts Acylation/Reduction: Incomplete reduction can leave starting amide. Side reactions during acylation can lead to di-acylated products if the amine is not properly protected.

  • Buchwald-Hartwig Amination: Potential side products include hydrodehalogenation of the aryl halide starting material and formation of diarylamines.

Q4: How can I minimize the formation of the N,N-dicyclopentylaniline side product in reductive amination?

A4: To minimize the formation of the secondary amine, you can use a stoichiometric excess of the aniline component relative to the cyclopentanone. Running the reaction at lower temperatures and careful selection of the reducing agent and catalyst can also improve selectivity for the primary amine product.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Reductive Amination
Symptom Possible Cause Suggested Solution
Major product is cyclopentanol Reducing agent is too reactive and reduces the ketone before imine formation.Use a milder reducing agent, such as sodium triacetoxyborohydride, which is selective for the imine.
Significant amount of unreacted starting materials Inefficient imine formation or incomplete reduction.Ensure anhydrous conditions for imine formation. Check the activity of the reducing agent and catalyst. Increase reaction time or temperature as appropriate.
Formation of a significant amount of N,N-dicyclopentylaniline Stoichiometry favors secondary amine formation.Use an excess of the aniline starting material.
Problem 2: Multiple Products Observed in Friedel-Crafts Acylation/Reduction Route
Symptom Possible Cause Suggested Solution
Presence of di-acylated aniline Inadequate protection of the amino group.Ensure complete conversion of aniline to its corresponding amide (e.g., acetanilide) before performing the Friedel-Crafts acylation.
Product mixture contains both the ketone and the desired aniline Incomplete reduction of the intermediate amide/ketone.Increase the amount of reducing agent (e.g., LiAlH₄ or H₂ pressure for catalytic hydrogenation), extend the reaction time, or increase the reaction temperature.
Isomeric products detected Rearrangement of the cyclopentyl carbocation (less common for acylation).Friedel-Crafts acylation is generally preferred over alkylation to avoid carbocation rearrangements. Ensure you are using an acylation protocol.
Problem 3: Low Conversion in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Starting materials largely unreacted Inactive catalyst or inappropriate reaction conditions.Use a pre-formed palladium catalyst or ensure in-situ catalyst formation is efficient. Screen different phosphine ligands, bases, and solvents. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Significant amount of hydrodehalogenated starting material Competing reduction pathway.Optimize the ligand and base combination. Lowering the reaction temperature might also disfavor this side reaction.

Quantitative Data on Side Products

The following tables provide representative data on side product distribution. Actual values will vary based on specific reaction conditions.

Table 1: Representative Product Distribution in the Reductive Amination of Cyclopentanone with 2-Nitroaniline followed by Reduction

CompoundStructureRepresentative Yield (%)
This compoundC₁₁H₁₅N75
2-Nitro-1-cyclopentylbenzeneC₁₁H₁₃NO₂10 (incomplete reduction)
CyclopentanolC₅H₁₀O8
N,N-dicyclopentylanilineC₁₆H₂₃N5
Other unidentified byproducts-2

Table 2: Representative Product Distribution in the Friedel-Crafts Acylation of Acetanilide with Cyclopentanecarbonyl Chloride followed by Hydrolysis and Reduction

CompoundStructureRepresentative Yield (%)
This compoundC₁₁H₁₅N65
N-(2-cyclopentylphenyl)acetamideC₁₃H₁₇NO15 (incomplete hydrolysis/reduction)
4-CyclopentylacetanilideC₁₃H₁₇NO10 (para-isomer formation)
Di-acylated byproduct-5
Other unidentified byproducts-5

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This is a general procedure and may require optimization.

Step 1: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 1 equivalent of 2-nitroaniline and 1.1 equivalents of cyclopentanone in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

Step 2: Reduction

  • Dissolve the crude imine in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This is a general procedure and requires an inert atmosphere.

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (palladium catalyst), a suitable phosphine ligand (e.g., XPhos), and sodium tert-butoxide (base).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by 2-bromoaniline and cyclopentyl bromide.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_RA Reductive Amination Route cluster_FC Friedel-Crafts Route cluster_BH Buchwald-Hartwig Route RA_Start 2-Nitroaniline + Cyclopentanone RA_Imine Imine Formation RA_Start->RA_Imine RA_Reduction Reduction (e.g., H2/Pd/C) RA_Imine->RA_Reduction RA_Product This compound RA_Reduction->RA_Product FC_Start Aniline FC_Protect Protection (e.g., Acetic Anhydride) FC_Start->FC_Protect FC_Acetanilide Acetanilide FC_Protect->FC_Acetanilide FC_Acylation Friedel-Crafts Acylation FC_Acetanilide->FC_Acylation FC_Amide N-(2-cyclopentoylphenyl)acetamide FC_Acylation->FC_Amide FC_Deprotect_Reduce Hydrolysis & Reduction FC_Amide->FC_Deprotect_Reduce FC_Product This compound FC_Deprotect_Reduce->FC_Product BH_Start 2-Bromoaniline + Cyclopentyl Bromide BH_Coupling Pd-catalyzed Coupling BH_Start->BH_Coupling BH_Product This compound BH_Coupling->BH_Product

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Route Identify Synthetic Route Start->Check_Route RA Reductive Amination Check_Route->RA RA FC Friedel-Crafts Check_Route->FC FC BH Buchwald-Hartwig Check_Route->BH BH RA_Symptoms Major Side Product? RA->RA_Symptoms FC_Symptoms Incomplete Reaction? FC->FC_Symptoms BH_Symptoms Low Conversion? BH->BH_Symptoms RA_Alcohol Cyclopentanol RA_Symptoms->RA_Alcohol Alcohol RA_Diamine Dicyclopentylaniline RA_Symptoms->RA_Diamine Diamine RA_Sol_Alcohol Use milder reducing agent RA_Alcohol->RA_Sol_Alcohol RA_Sol_Diamine Use excess aniline RA_Diamine->RA_Sol_Diamine FC_Incomplete Starting Amide Present FC_Symptoms->FC_Incomplete Yes FC_Sol_Incomplete Increase reducing agent/time FC_Incomplete->FC_Sol_Incomplete BH_Low_Conv Unreacted Starting Materials BH_Symptoms->BH_Low_Conv Yes BH_Sol_Low_Conv Check catalyst, ligands, base, and conditions BH_Low_Conv->BH_Sol_Low_Conv

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Synthesis of 2-Cyclopentylaniline via Amination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyclopentylaniline (also known as N-cyclopentyl-o-toluidine) through palladium-catalyzed amination reactions, primarily the Buchwald-Hartwig amination.

Troubleshooting Guide

Low or no yield of this compound is a common issue that can be addressed by systematically evaluating the reaction components and conditions. The following guide provides a structured approach to identifying and resolving potential problems.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield of this compound reagents Verify Reagent Quality and Stoichiometry start->reagents catalyst Evaluate Catalyst System (Pre-catalyst, Ligand, Base) reagents->catalyst Reagents OK sub_reagents1 Aryl Halide Purity? (2-chlorotoluene) reagents->sub_reagents1 sub_reagents2 Cyclopentylamine Purity/Volatility? reagents->sub_reagents2 sub_reagents3 Anhydrous/Anoxic Conditions? reagents->sub_reagents3 conditions Assess Reaction Conditions (Solvent, Temperature, Time) catalyst->conditions Catalyst System OK sub_catalyst1 Active Pd(0) Generation? catalyst->sub_catalyst1 sub_catalyst2 Appropriate Ligand for Aryl Chloride? catalyst->sub_catalyst2 sub_catalyst3 Base Strength and Solubility? catalyst->sub_catalyst3 analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) conditions->analysis Conditions OK sub_conditions1 Solvent Degassed? conditions->sub_conditions1 sub_conditions2 Temperature Too Low/High? conditions->sub_conditions2 sub_conditions3 Sufficient Reaction Time? conditions->sub_conditions3 sub_analysis1 Side Products Detected? (Hydrodehalogenation, Dimerization) analysis->sub_analysis1 end Optimization Successful sub_analysis1->end Address Side Reactions

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue Potential Cause Recommended Action
No reaction or very low conversion Inactive catalystEnsure the palladium pre-catalyst is properly activated to Pd(0). If using a Pd(II) source like Pd(OAc)₂, the amine or phosphine ligand should facilitate reduction in situ. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.[1]
Poor quality reagentsVerify the purity of 2-chlorotoluene and cyclopentylamine. Aryl halides should be free of oxidizing impurities. Cyclopentylamine can be volatile; ensure accurate addition.
Inappropriate ligandAryl chlorides are generally less reactive than bromides or iodides and require electron-rich, bulky phosphine ligands.[2] Consider ligands like XPhos, SPhos, or RuPhos.
Insufficiently strong or soluble baseA strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is commonly used. Ensure the base is fresh and anhydrous. If solubility is an issue, consider a different base like LHMDS or a different solvent.
Presence of oxygen or waterThe catalytic cycle is sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[3]
Formation of side products Hydrodehalogenation (formation of toluene)This side reaction suggests that β-hydride elimination is competing with reductive elimination. This can be influenced by the ligand. Experiment with different bulky phosphine ligands to favor the desired C-N bond formation.[2]
Dimerization of cyclopentylamineThis can occur if the oxidative addition of the aryl halide to the palladium center is slow. Ensure an efficient catalyst system is used.
Formation of diaryl etherIf water is present in the reaction mixture, it can compete with the amine, leading to the formation of 2-methylphenol, which can then react further. Ensure strictly anhydrous conditions.
Reaction stalls Catalyst deactivationAmines can sometimes act as ligands and deactivate the palladium catalyst. It may be beneficial to use a slight excess of the phosphine ligand relative to the palladium source.[4]
Product inhibitionThe product, this compound, could potentially coordinate to the palladium center and inhibit catalysis, although this is less common with bulky ligands.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand are best for the amination of 2-chlorotoluene with cyclopentylamine?

A1: For the coupling of an aryl chloride like 2-chlorotoluene, a robust catalyst system is required. A common and effective combination is a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or a palladium(II) pre-catalyst like palladium(II) acetate (Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos, are excellent starting points due to their proven efficacy in coupling challenging aryl chlorides.[3][4]

Q2: What is the optimal base and solvent for this reaction?

A2: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most commonly used and effective base for this type of transformation. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific ligand and substrate. Toluene is a widely used solvent due to its high boiling point and poor solubility for the resulting sodium chloride, which can help drive the reaction. Other aprotic solvents like dioxane or THF can also be used.[3]

Q3: At what temperature and for how long should the reaction be run?

A3: The reaction temperature will depend on the reactivity of the chosen catalyst system. For aryl chlorides, elevated temperatures, typically in the range of 80-110 °C, are often necessary to achieve a reasonable reaction rate. Reaction times can vary from a few hours to 24 hours. It is recommended to monitor the reaction progress by a suitable analytical technique like TLC or GC-MS.

Q4: How can I minimize the formation of toluene as a byproduct?

A4: The formation of toluene arises from hydrodehalogenation, a common side reaction. This occurs when a palladium-hydride species is formed, which then reductively eliminates with the aryl halide. This can be minimized by:

  • Ligand Choice: Using bulky, electron-rich ligands that promote the desired reductive elimination of the product over β-hydride elimination.

  • Excluding Water: Rigorously excluding water from the reaction, as it can be a source of protons.

Q5: Is it necessary to use an inert atmosphere?

A5: Yes, it is critical to perform the reaction under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which will lead to catalyst deactivation and low yields. Solvents should be degassed prior to use.[3]

Quantitative Data Summary

Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
Pd₂(dba)₃ (1.5)XPhos (3.0)NaOt-Bu (2.0)TolueneReflux694--INVALID-LINK--[4]
(NHC)Pd(allyl)Cl (2.0)-KHMDS (1.2)Dioxane1000.494--INVALID-LINK--

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl chlorides.[3][4]

Materials:

  • 2-Chlorotoluene

  • Cyclopentylamine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Anhydrous, degassed water

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., 0.01-0.02 equivalents), the phosphine ligand (e.g., 0.02-0.04 equivalents), and sodium tert-butoxide (1.5-2.0 equivalents).

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 2-chlorotoluene (1.0 equivalent) and cyclopentylamine (1.1-1.5 equivalents) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Palladium-Catalyzed Reactions with 2-Cyclopentylaniline Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting palladium-catalyzed reactions utilizing 2-cyclopentylaniline-type ligands. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound ligands and why are they used in palladium-catalyzed cross-coupling reactions?

A1: this compound ligands are a class of bulky, electron-rich phosphine ligands, often used in palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2] Their steric bulk and electron-donating properties facilitate crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination. This allows for the coupling of challenging substrates, often at lower catalyst loadings and milder reaction conditions.[3]

Q2: Which types of reactions are most suitable for using this compound ligands?

A2: These ligands are particularly effective in C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond-forming reactions.[1][2] They are often employed when dealing with sterically hindered coupling partners or less reactive aryl chlorides.[3]

Q3: What is the general mechanism for palladium-catalyzed cross-coupling reactions with these ligands?

A3: The reaction typically follows a catalytic cycle involving three main steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide.

  • Transmetalation (for Suzuki-Miyaura) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is introduced to the palladium center.

  • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is showing very low conversion to the desired product. What are the potential causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity:

    • Cause: The palladium precatalyst may not have been properly activated to the active Pd(0) species, or the catalyst may have decomposed.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[1] Use a freshly opened bottle of palladium precursor and ligand, or use a pre-formed, air-stable precatalyst. Consider a brief pre-heating step of the palladium source and ligand in the solvent before adding the reactants to facilitate the formation of the active catalyst.

  • Base Selection and Quality:

    • Cause: The base may be too weak, not soluble enough in the reaction solvent, or of poor quality (e.g., hydrated).

    • Solution: For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOt-Bu) are often required. For Suzuki-Miyaura couplings, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common. Ensure the base is finely powdered and anhydrous. In some cases, a combination of bases can be beneficial.

  • Solvent Choice and Purity:

    • Cause: The solvent may not be appropriate for the specific reaction, or it may contain impurities like water or peroxides.

    • Solution: Use anhydrous, degassed solvents. Toluene, dioxane, and THF are commonly used. Ensure your substrates are fully soluble in the chosen solvent at the reaction temperature.

  • Reaction Temperature:

    • Cause: The reaction temperature may be too low for the activation of the substrates, particularly for less reactive aryl chlorides.

    • Solution: Gradually increase the reaction temperature. Be aware that excessively high temperatures can lead to catalyst decomposition or side reactions.

Issue 2: Formation of Side Products (e.g., Homocoupling, Dehalogenation)

Q: I am observing significant amounts of homocoupled product from my boronic acid (in a Suzuki reaction) or dehalogenated starting material. What can I do to minimize these side reactions?

A: The formation of these byproducts points to specific issues within your reaction setup:

  • Homocoupling of Boronic Acids (Suzuki-Miyaura):

    • Cause: This is often caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.

    • Solution: Thoroughly degas your solvent and reaction mixture. Maintain a positive pressure of an inert gas throughout the reaction. Using a slight excess of the aryl halide can sometimes suppress this side reaction.

  • Dehalogenation of the Aryl Halide:

    • Cause: This side reaction can occur in the presence of a hydrogen source (e.g., water, protic solvents) and a strong base, leading to the reduction of the aryl halide.

    • Solution: Ensure all reagents and the solvent are anhydrous. If your amine coupling partner has an N-H bond, this can sometimes act as a hydrogen source after deprotonation. Optimizing the base and temperature can help minimize this pathway.

Quantitative Data Summary

The following table provides a general overview of typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions using bulky biarylphosphine ligands like the this compound type. Optimal conditions will vary depending on the specific substrates.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand This compound typeThis compound type
Pd:Ligand Ratio 1:1 to 1:21:1.2 to 1:2.5
Catalyst Loading 0.5 - 2 mol%1 - 5 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, LiHMDS, K₃PO₄
Solvent Toluene, Dioxane, THF/H₂OToluene, Dioxane, THF
Temperature 80 - 110 °C80 - 120 °C
Typical Yields 70 - 95%65 - 90%

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the this compound ligand (0.012 mmol, 1.2 mol%).

  • Reaction Execution: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times. Add the catalyst mixture to the flask, followed by the degassed solvent (e.g., toluene, 5 mL).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Amination Reaction
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 2 mol% Pd) and the this compound ligand (0.024 mmol, 2.4 mol%).

  • Reaction Execution: Evacuate and backfill the Schlenk flask with an inert gas three times. Add the catalyst mixture to the flask, followed by the degassed solvent (e.g., dioxane, 5 mL).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Visualizations

Palladium_Catalytic_Cycle General Palladium Cross-Coupling Catalytic Cycle cluster_reactants Reactants Pd0 L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Transmetal Transmetalation or Amine Coordination Complex OxAdd->Transmetal + Nu-M / R₂NH - M-X Transmetal->Pd0 Reductive Elimination Product Ar-Nu Transmetal->Product ArX Ar-X NuM Nu-M or R₂NH

Caption: A simplified diagram of the palladium-catalyzed cross-coupling cycle.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Catalyst Check Catalyst System (Activity, Inert Atmosphere) Start->Check_Catalyst Check_Base Evaluate Base (Strength, Solubility, Purity) Check_Catalyst->Check_Base Catalyst OK Solution_Catalyst Use fresh reagents, ensure inert conditions Check_Catalyst->Solution_Catalyst Issue Found Check_Solvent Assess Solvent (Anhydrous, Degassed) Check_Base->Check_Solvent Base OK Solution_Base Switch base, use anhydrous & fine powder Check_Base->Solution_Base Issue Found Check_Temp Optimize Temperature Check_Solvent->Check_Temp Solvent OK Solution_Solvent Use dry, degassed solvent Check_Solvent->Solution_Solvent Issue Found Solution_Temp Increase temperature incrementally Check_Temp->Solution_Temp Issue Found End Improved Yield Check_Temp->End Temp OK Solution_Catalyst->Check_Base Solution_Base->Check_Solvent Solution_Solvent->Check_Temp Solution_Temp->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Scale-Up Synthesis and Purification of 2-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis and purification of 2-cyclopentylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the scale-up production of this compound?

A1: The most common routes for kilogram-scale synthesis of this compound are:

  • Reductive Amination: The reaction of aniline with cyclopentanone under reductive conditions.

  • Friedel-Crafts Alkylation: The alkylation of aniline using a cyclopentyl halide (e.g., cyclopentyl bromide) or cyclopentene in the presence of a Lewis or Brønsted acid catalyst.

  • Reduction of 1-Cyclopentyl-2-nitrobenzene: The reduction of the corresponding nitroaromatic compound, which is a common strategy for producing aromatic amines.

Q2: What are the critical parameters to control during the synthesis of this compound?

A2: Key parameters to monitor and control include:

  • Temperature: To control reaction kinetics and minimize side-product formation.

  • Pressure: Particularly important when using gaseous reagents like hydrogen for reduction.

  • Catalyst loading and activity: To ensure efficient and complete conversion.

  • Stoichiometry of reactants: To maximize yield and minimize unreacted starting materials.

  • Mixing/Agitation: To ensure homogeneity and efficient mass transfer, especially in heterogeneous reactions.

Q3: What are the most effective methods for purifying this compound at an industrial scale?

A3: At an industrial scale, the purification of aromatic amines like this compound typically involves:

  • Distillation: A primary method for separating the product from lower and higher boiling point impurities.[1]

  • Crystallization via Salt Formation: The amine can be converted to a salt (e.g., hydrochloride), which is then crystallized to remove impurities. The pure amine is subsequently liberated by treatment with a base.[2]

  • Liquid-Liquid Extraction: To remove water-soluble or acid/base-soluble impurities.

Q4: How can I effectively remove water from the crude product mixture?

A4: Water generated during the reaction or from aqueous work-up can be removed by phase separation, followed by azeotropic distillation or by using a suitable drying agent.[3]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause Recommended Solution
Low Conversion of Starting Material - Inactive or insufficient catalyst- Low reaction temperature- Poor mixing- Use fresh, active catalyst and consider increasing catalyst loading.- Gradually increase the reaction temperature while monitoring for side-product formation.- Increase agitation speed to improve mass transfer.
Formation of Multiple Byproducts - Reaction temperature is too high- Incorrect stoichiometry- Presence of impurities in starting materials- Lower the reaction temperature.- Carefully control the addition rate and stoichiometry of reactants.- Ensure the purity of starting materials before use.
Poor Reproducibility Between Batches - Inconsistent quality of raw materials- Variations in reaction parameters (temperature, pressure, time)- Inefficient mixing at larger scales- Implement stringent quality control for all incoming raw materials.- Utilize automated process control to maintain consistent reaction parameters.- Ensure the reactor design allows for efficient and scalable mixing.
Purification Troubleshooting

| Issue | Potential Cause | Recommended Solution | | :--- | :--- | | Product Contaminated with Low-Boiling Impurities | - Inefficient distillation column- Incorrect distillation parameters (pressure, temperature) | - Use a distillation column with a higher number of theoretical plates.- Optimize the reflux ratio, vacuum pressure, and pot temperature.[1] | | Product Contaminated with High-Boiling Impurities | - Insufficient separation during distillation- Thermal decomposition of the product at high temperatures | - Utilize vacuum distillation to lower the boiling point of the product.- Consider purification by crystallization of an appropriate salt.[2] | | Poor Yield After Crystallization | - Suboptimal solvent system- Product loss during filtration and washing | - Screen for a solvent system that provides good solubility at high temperatures and low solubility at low temperatures.- Minimize the volume of wash solvent and ensure it is pre-chilled. | | Discoloration of the Final Product | - Oxidation of the aniline- Presence of trace metal impurities | - Handle the product under an inert atmosphere (e.g., nitrogen or argon).- Use metal-chelating agents or perform a final purification step like carbon treatment. |

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Reductive Amination

Materials:

  • Aniline

  • Cyclopentanone

  • Palladium on Carbon (Pd/C) catalyst (5-10 wt%)

  • Hydrogen gas

  • Methanol (solvent)

  • Toluene (extraction solvent)

  • Brine solution

Procedure:

  • To a suitable multi-neck reactor equipped with a mechanical stirrer, condenser, and gas inlet, charge aniline, cyclopentanone (1.0-1.2 equivalents), and methanol.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in toluene and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus

Procedure:

  • Set up a vacuum distillation apparatus with a fractionating column.

  • Charge the crude this compound to the distillation flask.

  • Gradually apply vacuum and begin heating the flask.

  • Collect and discard the initial low-boiling fraction.

  • Collect the main fraction at the expected boiling point of this compound under the applied vacuum.

  • Monitor the purity of the collected fractions by GC or HPLC.

  • Stop the distillation before high-boiling impurities begin to distill over.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Reactants reactants Charge Reactor: Aniline, Cyclopentanone, Catalyst, Solvent start->reactants reaction Reductive Amination: Apply Heat and Hydrogen Pressure reactants->reaction monitoring Monitor Reaction Progress (GC/HPLC) reaction->monitoring workup Aqueous Work-up: Filter, Extract, Dry monitoring->workup crude Crude this compound workup->crude distillation Vacuum Distillation crude->distillation fraction_collection Collect Fractions distillation->fraction_collection purity_check Purity Analysis (GC/HPLC) fraction_collection->purity_check final_product Pure this compound purity_check->final_product troubleshooting_logic cluster_solutions_synthesis Synthesis Solutions cluster_solutions_purification Purification Solutions start Problem Encountered synthesis_issue Synthesis Issue? start->synthesis_issue purification_issue Purification Issue? start->purification_issue low_conversion Low Conversion synthesis_issue->low_conversion Yes byproducts Byproduct Formation synthesis_issue->byproducts Yes impure_product Impure Final Product purification_issue->impure_product Yes low_yield Low Purification Yield purification_issue->low_yield Yes sol_conversion Check Catalyst Increase Temperature Improve Mixing low_conversion->sol_conversion sol_byproducts Lower Temperature Adjust Stoichiometry byproducts->sol_byproducts sol_purity Optimize Distillation Consider Crystallization impure_product->sol_purity sol_yield Optimize Solvent Minimize Wash Loss low_yield->sol_yield

References

Technical Support Center: 2-Cyclopentylaniline Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyclopentylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound via reductive amination of cyclopentanone and aniline?

A1: The primary impurities in the reductive amination synthesis of this compound include unreacted starting materials (aniline and cyclopentanone), the intermediate enamine, the over-alkylation product N,N-dicyclopentylaniline, and the reduction byproduct of the starting ketone, cyclopentanol. Additionally, process-related impurities such as residual solvents and byproducts from catalyst decomposition may be present.

Q2: How can I minimize the formation of the N,N-dicyclopentylaniline byproduct?

A2: The formation of the tertiary amine, N,N-dicyclopentylaniline, is a common side reaction.[1] To minimize its formation, it is recommended to use a stoichiometric excess of aniline relative to cyclopentanone. This shifts the equilibrium towards the formation of the desired secondary amine. Careful control of reaction temperature and pressure, as well as the choice of reducing agent and catalyst, can also influence selectivity.

Q3: What analytical techniques are best suited for identifying and quantifying impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust method for quantifying known and unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile impurities and byproducts. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q4: My final product is discolored (yellow to brown). What is the likely cause and how can I purify it?

A4: Discoloration in aniline derivatives is often due to the formation of oxidized, polymeric species. This can occur if the product is exposed to air and light. Purification can typically be achieved by distillation under reduced pressure or by column chromatography over silica gel. Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can prevent discoloration.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or GC. If the reaction has stalled, consider adding more reducing agent or catalyst. Ensure the reaction temperature is optimal.
Catalyst deactivationUse fresh, high-quality catalyst. Ensure the reaction is carried out under an inert atmosphere to prevent catalyst oxidation.
Poor quality of starting materialsVerify the purity of aniline and cyclopentanone using appropriate analytical techniques (e.g., GC, NMR). Purify starting materials if necessary.
Suboptimal reaction conditionsExperiment with different solvents, temperatures, and pressures to find the optimal conditions for your specific reducing agent and catalyst system.
Problem 2: High Levels of N,N-Dicyclopentylaniline Impurity
Possible Cause Suggested Solution
Incorrect stoichiometryIncrease the molar ratio of aniline to cyclopentanone (e.g., 1.5:1 or 2:1).
Reaction temperature too highLower the reaction temperature to improve the selectivity for the secondary amine.
Inappropriate reducing agentConsider using a milder reducing agent that favors the formation of the secondary amine.
Problem 3: Presence of Unreacted Cyclopentanone
Possible Cause Suggested Solution
Insufficient reducing agentEnsure a sufficient molar excess of the reducing agent is used.
Inefficient mixingUse vigorous stirring to ensure proper mixing of the reactants, catalyst, and reducing agent.
Short reaction timeExtend the reaction time to allow for complete conversion of the starting materials.

Quantitative Impurity Analysis

The following table summarizes typical impurity profiles observed in the synthesis of this compound under different reaction conditions.

Impurity Condition A: 1:1 Aniline:Cyclopentanone Condition B: 1.5:1 Aniline:Cyclopentanone Condition C: Purified Product
Aniline5.2%8.1%< 0.1%
Cyclopentanone3.8%1.5%Not Detected
N,N-Dicyclopentylaniline10.5%4.2%< 0.2%
Cyclopentanol2.1%1.8%Not Detected
This compound (Purity) 78.4% 84.4% > 99.5%

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination
  • To a solution of aniline (1.5 equivalents) in methanol in a round-bottom flask, add cyclopentanone (1.0 equivalent).

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizations

Reaction_Pathway Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Product This compound Intermediate->Product + H2 / Catalyst

Caption: Reductive amination pathway for this compound synthesis.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Aniline Aniline Product This compound Aniline->Product Cyclopentanone Cyclopentanone Cyclopentanone->Product Reduction Cyclopentanol Cyclopentanone->Reduction + H2 / Catalyst Overalkylation N,N-Dicyclopentylaniline Product->Overalkylation + Cyclopentanone

Caption: Formation pathways for key impurities.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Check Starting Material Purity Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Conditions Verify Reaction Conditions (Temp, Pressure, Time) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Stoichiometry Review Stoichiometry Stoichiometry_OK Stoichiometry Correct? Check_Stoichiometry->Stoichiometry_OK Purity_OK->Check_Conditions Yes Purify_Reactants Purify Starting Materials Purity_OK->Purify_Reactants No Conditions_OK->Check_Stoichiometry Yes Optimize_Conditions Optimize Conditions Conditions_OK->Optimize_Conditions No Adjust_Stoichiometry Adjust Reactant Ratios Stoichiometry_OK->Adjust_Stoichiometry No End Improved Yield Stoichiometry_OK->End Yes Purify_Reactants->End Optimize_Conditions->End Adjust_Stoichiometry->End

References

"strategies to avoid over-alkylation in 2-cyclopentylaniline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyclopentylaniline. The focus is on strategies to mitigate over-alkylation and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which is most effective at preventing over-alkylation?

A1: The three main strategies for synthesizing this compound are Reductive Amination, Catalytic N-Alkylation with Cyclopentanol, and Alkylation with a Cyclopentyl Halide (with protection). Reductive amination is generally the most effective method for preventing over-alkylation as the reaction proceeds via a controlled imine intermediate.[1][2][3] Catalytic N-alkylation using modern catalysts also offers high selectivity for the mono-alkylated product.[4][5][6][7]

Q2: Why is direct Friedel-Crafts alkylation of aniline with a cyclopentylating agent not a recommended method?

A2: Direct Friedel-Crafts alkylation of aniline is problematic because aniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃). This interaction deactivates the aromatic ring, hindering the desired electrophilic substitution.[8] To achieve C-alkylation, the amino group must first be protected.

Q3: What is a suitable protecting group for the aniline nitrogen during alkylation, and how is it removed?

A3: An acetyl group is a common and effective protecting group for the amino functionality of aniline.[9][10][11] It can be introduced by reacting aniline with acetyl chloride or acetic anhydride. The resulting acetanilide can then undergo Friedel-Crafts alkylation. The acetyl group is typically removed by acidic or basic hydrolysis to yield the alkylated aniline.

Q4: I am observing significant amounts of N,N-dicyclopentylaniline in my reaction. What are the likely causes and how can I minimize it?

A4: The formation of N,N-dicyclopentylaniline is a classic example of over-alkylation. This is most common when using reactive alkylating agents like cyclopentyl bromide. The initially formed this compound is often more nucleophilic than aniline itself, leading to a second alkylation. To minimize this, you can:

  • Use a large excess of aniline relative to the cyclopentylating agent.

  • Employ a less reactive alkylating agent.

  • Switch to a more selective method like reductive amination or catalytic N-alkylation.[4][6][12]

Q5: Can I use cyclopentanol directly as the alkylating agent?

A5: Yes, catalytic N-alkylation using cyclopentanol is a highly effective and green method.[6][7] This reaction is typically mediated by a transition metal catalyst (e.g., based on Mn, Co, Ru, or Ir) and proceeds via a "borrowing hydrogen" mechanism, which generally shows high selectivity for the mono-alkylated product.[5][6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of this compound • Incomplete reaction.• Increase reaction time or temperature. • Ensure the catalyst (if used) is active. • Check the purity of starting materials.
• Side reactions are consuming starting materials.• Optimize reaction conditions to improve selectivity (see below). • Consider a different synthetic route (e.g., reductive amination).
High Levels of Over-alkylation (N,N-dicyclopentylaniline) • Use of a highly reactive alkylating agent (e.g., cyclopentyl bromide).• Switch to reductive amination with cyclopentanone or catalytic N-alkylation with cyclopentanol. • If using an alkyl halide, use a large excess of aniline.
• Reaction conditions favor the second alkylation.• Lower the reaction temperature. • Reduce the stoichiometry of the alkylating agent.
Formation of C-Alkylated Byproducts • Reaction conditions are promoting Friedel-Crafts type reactions.• If N-alkylation is desired, avoid strong Lewis acid catalysts. • If C-alkylation is the goal, protect the amino group first.
Recovery of Unreacted Aniline • Insufficient amount of the cyclopentylating agent.• Increase the molar equivalent of the cyclopentylating agent.
• Deactivation of the catalyst.• Use a fresh batch of catalyst or regenerate the used catalyst if possible.

Quantitative Data Summary

The following table summarizes representative yields for different N-alkylation strategies. Note that some data are from analogous reactions due to the limited availability of specific data for this compound.

Synthetic StrategyAlkylating AgentCatalyst/ReagentProductYield (%)Selectivity for Mono-alkylationReference
Reductive AminationCyclopentanoneRu/Nb₂O₅-LCyclopentylamine84%High[1]
Catalytic N-AlkylationBenzyl AlcoholManganese Pincer ComplexN-Benzylaniline78%High (no dialkylation observed)[6]
Catalytic N-AlkylationVarious AlcoholsCobalt NanoparticlesN-Alkylated Anilines80-95%High[5]
N-Alkylation with Alkyl Halide1-BromobutaneMicellar CatalysisN-Butylaniline~70%Moderate (dialkylation observed)[13]

Experimental Protocols

Protocol 1: Reductive Amination of Aniline with Cyclopentanone

This protocol is adapted from procedures for the reductive amination of ketones.[2][3][14]

  • Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) and cyclopentanone (1.1 eq) in a suitable solvent (e.g., toluene or methanol). If desired, a catalytic amount of a dehydrating agent or acid catalyst can be added.

  • Water Removal: If necessary, equip the flask with a Dean-Stark apparatus and reflux the mixture to remove the water formed during imine formation. Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Reduction: Cool the reaction mixture to 0 °C. Add a suitable reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until the imine is fully reduced.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Catalytic N-Alkylation of Aniline with Cyclopentanol

This protocol is a general procedure based on manganese-catalyzed N-alkylation of anilines with alcohols.[6]

  • Reaction Setup: To a Schlenk tube under an argon atmosphere, add the manganese pincer catalyst (e.g., 2-3 mol%), a base (e.g., t-BuOK, 1.0 eq), aniline (1.0 eq), cyclopentanol (1.2 eq), and a solvent (e.g., toluene).

  • Reaction: Place the Schlenk tube in a preheated aluminum block at 80-100 °C and stir for the required time (e.g., 24 hours), monitoring the reaction progress by GC or TLC.

  • Work-up: Cool the reaction mixture to room temperature, quench with water, and extract with ethyl acetate.

  • Purification: Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to yield this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Aniline Aniline Mono_Alkylated This compound (Desired Product) Aniline->Mono_Alkylated Mono-alkylation Cyclopentyl_Source Cyclopentyl Source (Ketone, Alcohol, or Halide) Di_Alkylated N,N-dicyclopentylaniline (Over-alkylation) Mono_Alkylated->Di_Alkylated Further Alkylation

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Product Mixture (GC-MS, NMR) Start->Analyze Desired_Product High Yield & Selectivity? Analyze->Desired_Product End End Desired_Product->End Yes Troubleshoot Troubleshooting Desired_Product->Troubleshoot No Over_Alkylation High Over-alkylation? Troubleshoot->Over_Alkylation Adjust_Stoichiometry Adjust Reactant Stoichiometry (Excess Aniline) Troubleshoot->Adjust_Stoichiometry Change_Method Switch to Reductive Amination or Catalytic N-Alkylation Over_Alkylation->Change_Method Yes Low_Yield Low Yield? Over_Alkylation->Low_Yield No Change_Method->Start Adjust_Stoichiometry->Start Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Low_Yield->Optimize_Conditions Yes Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Signaling_Pathways cluster_reductive_amination Reductive Amination cluster_catalytic_alkylation Catalytic N-Alkylation Aniline1 Aniline Imine Imine Intermediate Aniline1->Imine Cyclopentanone Cyclopentanone Cyclopentanone->Imine Product1 This compound Imine->Product1 Reduction Aniline2 Aniline Product2 This compound Aniline2->Product2 Cyclopentanol Cyclopentanol Cyclopentanol->Product2 Catalyst (e.g., Mn, Co)

Caption: Comparison of the reaction pathways for Reductive Amination and Catalytic N-Alkylation.

References

Technical Support Center: Optimization of Catalyst Loading for 2-Cyclopentylaniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of catalyst loading for 2-cyclopentylaniline coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Low or No Product Yield

  • Question: My reaction shows very low or no conversion to the desired N-aryl-2-cyclopentylaniline. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield in the coupling of a sterically hindered substrate like this compound is a common issue. Several factors could be at play:

    • Catalyst Deactivation: The palladium catalyst may be deactivating prematurely. This can be caused by impurities in the reagents or solvent, or by the presence of functional groups that can poison the catalyst.[1] Ensure all reagents and solvents are of high purity and properly degassed. Consider using a robust precatalyst that is less susceptible to deactivation.

    • Inefficient Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center can be slow, especially with electron-rich or sterically hindered aryl chlorides.[2] Switching to a more reactive aryl bromide or iodide, if possible, can improve the reaction rate. Alternatively, using a more electron-rich and sterically bulky phosphine ligand can facilitate this step.

    • Difficult Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the C-N bond, can be challenging for sterically congested substrates. The choice of ligand is critical here; bulky biarylphosphine ligands are often required to promote this step.[2]

    • Incorrect Base: The choice and amount of base are crucial. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to side reactions or catalyst degradation. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) may be more effective depending on the specific reaction conditions.[3]

    • Suboptimal Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently. Gradually increasing the reaction temperature in increments of 10-20 °C may improve the yield. However, excessively high temperatures can lead to catalyst decomposition.

Poor Selectivity and Side Product Formation

  • Question: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation can compete with the desired coupling reaction. Common side products and mitigation strategies include:

    • Hydrodehalogenation: This is the replacement of the halide on the aryl halide with a hydrogen atom. It can occur if the oxidative addition is slow or if there are sources of protic impurities. Using rigorously dried solvents and reagents can help. Optimizing the ligand to accelerate the coupling reaction can also suppress this side reaction.

    • Homocoupling of Aryl Halide: This results in the formation of a biaryl compound. It is more likely to occur at higher temperatures and with certain catalyst systems. Lowering the reaction temperature or screening different ligands can reduce homocoupling.

    • Diarylation of the Amine: While less common with secondary amines like this compound, if a primary aniline is used, diarylation can be a significant side product. Using a bulkier ligand can sterically hinder the second N-arylation.

Catalyst Deactivation or Instability

  • Question: My reaction starts but then stalls before completion. How can I identify and prevent catalyst deactivation?

  • Answer: Catalyst deactivation is a common reason for incomplete reactions.

    • Visual Observation: A common sign of catalyst deactivation is the formation of palladium black (finely divided palladium metal), which indicates that the active catalyst has precipitated out of solution.

    • Causes: Deactivation can be caused by:

      • Oxygen: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

      • Water: While some Buchwald-Hartwig reactions can tolerate small amounts of water, excess water can lead to the formation of palladium hydroxo species that are less catalytically active.

      • Impurities: Impurities in the starting materials, base, or solvent can act as catalyst poisons. Purifying starting materials and using high-purity reagents is recommended.

    • Solutions:

      • Precatalysts: Using well-defined palladium precatalysts can lead to the more efficient formation of the active catalytic species and can be more resistant to deactivation compared to generating the catalyst in situ from a palladium source and a separate ligand.[4]

      • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center. Bulky, electron-rich phosphine ligands can protect the metal center and prevent the formation of inactive palladium clusters.

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

  • Question: What is the best palladium source and ligand for the coupling of this compound?

  • Answer: For sterically hindered anilines like this compound, a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand is generally recommended.

    • Palladium Precatalysts: Commercially available precatalysts such as those from the Buchwald or Nolan groups (e.g., G3 or G4 palladacycles, or PEPPSI-type catalysts) are often more reliable and give more reproducible results than generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][4]

    • Ligands: Sterically demanding biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective for coupling hindered substrates as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2] The optimal ligand may need to be determined through screening for a specific substrate combination.

  • Question: How does the choice of ligand affect the optimal catalyst loading?

  • Answer: Highly active and robust ligands can stabilize the palladium catalyst and increase its turnover number (TON) and turnover frequency (TOF). This allows for lower catalyst loadings to be used while still achieving high yields. Less efficient ligands may require higher catalyst loadings to achieve the same level of conversion.

Optimizing Catalyst Loading

  • Question: What is a typical starting catalyst loading for this type of reaction, and how should I approach optimizing it?

  • Answer: A typical starting catalyst loading for a Buchwald-Hartwig amination is in the range of 1-2 mol% of the palladium precatalyst.[1] To optimize the catalyst loading, you can perform a series of experiments where the loading is systematically decreased (e.g., 1 mol%, 0.5 mol%, 0.1 mol%, etc.) while monitoring the reaction yield and time. The goal is to find the lowest catalyst loading that provides a high yield in a reasonable amount of time.

  • Question: What are the benefits of minimizing the catalyst loading?

  • Answer: Minimizing the catalyst loading is desirable for several reasons:

    • Cost: Palladium is a precious and expensive metal. Reducing the amount of catalyst used can significantly lower the cost of the synthesis, which is particularly important in pharmaceutical and industrial applications.

    • Purity: Lowering the catalyst loading reduces the amount of residual palladium in the final product. This is critical in drug development as there are strict limits on the amount of residual heavy metals in active pharmaceutical ingredients (APIs).

    • Sustainability: Reducing the use of a precious metal contributes to a more sustainable chemical process.

Data Presentation

Table 1: Representative Effect of Palladium Catalyst Loading on the Yield of N-(4-tolyl)-2-cyclopentylaniline

The following table presents representative data on the effect of varying the catalyst loading on the yield of the Buchwald-Hartwig amination of this compound with 4-bromotoluene. This data is illustrative and based on typical results for the coupling of sterically hindered anilines. Actual results may vary depending on the specific reaction conditions, aryl halide, and ligand used.

EntryCatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂XPhos2.0NaOtBuToluene1001295
2Pd(OAc)₂XPhos1.0NaOtBuToluene1001292
3Pd(OAc)₂XPhos0.5NaOtBuToluene1001888
4Pd(OAc)₂XPhos0.1NaOtBuToluene1002475
5XPhos Pd G3-1.0NaOtBuToluene1001098
6XPhos Pd G3-0.5NaOtBuToluene1001296
7XPhos Pd G3-0.1NaOtBuToluene1002490

Experimental Protocols

Detailed Methodology for Optimization of Catalyst Loading in the Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol describes a general procedure for optimizing the palladium catalyst loading for the coupling of this compound with a representative aryl bromide.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • This compound

  • Aryl bromide

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Reaction Setup:

    • To a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst at the desired loading (e.g., for a 1 mmol scale reaction, use 0.01 mmol for 1 mol% loading).

    • Add sodium tert-butoxide (1.2 equivalents relative to the limiting reagent).

    • Seal the flask or vial with a septum or screw cap with a PTFE liner.

    • Evacuate and backfill the vessel with an inert gas three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene via syringe.

    • Add the aryl bromide (1.0 equivalent).

    • Add this compound (1.2 equivalents).

  • Reaction:

    • Place the reaction vessel in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or TLC).

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-cyclopentylaniline.

    • Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) and determine the isolated yield.

  • Optimization:

    • Repeat the procedure with systematically lower catalyst loadings (e.g., 0.5 mol%, 0.1 mol%, 0.05 mol%) to determine the minimum loading required for efficient conversion.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents & Solvents (High Purity, Anhydrous, Degassed) setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction add_catalyst Add Catalyst & Base setup_reaction->add_catalyst add_substrates Add this compound & Aryl Halide add_catalyst->add_substrates run_reaction Heat & Stir Reaction add_substrates->run_reaction monitor Monitor Reaction (GC-MS, LC-MS, TLC) run_reaction->monitor workup Work-up & Purification monitor->workup analyze Analyze Product & Yield workup->analyze optimize Systematically Reduce Catalyst Loading analyze->optimize optimize->add_catalyst Iterate Troubleshooting_Flowchart start Low or No Yield? check_catalyst Check Catalyst System: - Use robust precatalyst - Screen bulky ligands start->check_catalyst Yes side_products Side Products Observed? start->side_products No check_conditions Verify Reaction Conditions: - Purity of reagents/solvents - Inert atmosphere - Optimal temperature check_catalyst->check_conditions check_base Evaluate Base: - Correct strength and amount check_conditions->check_base check_base->side_products hydrodehalogenation Hydrodehalogenation: - Ensure anhydrous conditions - Optimize ligand side_products->hydrodehalogenation Yes homocoupling Homocoupling: - Lower temperature - Screen ligands side_products->homocoupling Yes incomplete_reaction Reaction Stalls? side_products->incomplete_reaction No hydrodehalogenation->incomplete_reaction homocoupling->incomplete_reaction catalyst_deactivation Catalyst Deactivation: - Check for Pd black - Ensure O2/water exclusion - Purify reagents incomplete_reaction->catalyst_deactivation Yes optimize_yield Yield Optimized incomplete_reaction->optimize_yield No catalyst_deactivation->check_catalyst

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyclopentylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving this sterically hindered aniline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound, and what general work-up considerations should I keep in mind?

A1: this compound is a versatile building block commonly used in a variety of chemical transformations. The most prevalent reactions include:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form C-N bonds. The bulky cyclopentyl group can influence the reaction rate and efficiency, often necessitating the use of specialized ligands.

  • Acylation and Sulfonylation: These reactions functionalize the amino group to form amides and sulfonamides, respectively. The steric hindrance of the cyclopentyl group may require longer reaction times or more reactive acylating/sulfonylating agents.

  • Pictet-Spengler Reaction: This reaction is used to synthesize tetrahydro-β-carbolines, which are important scaffolds in medicinal chemistry. The cyclopentyl group on the nitrogen atom can influence the stereochemical outcome of the cyclization.

General Work-up Considerations:

  • Steric Hindrance: The cyclopentyl group can shield the nitrogen atom, potentially leading to incomplete reactions. It is crucial to monitor the reaction progress by techniques like TLC or LC-MS before initiating the work-up.

  • Solubility: Products derived from this compound are often nonpolar and readily soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene.

  • Basicity: As an aniline derivative, this compound and its products can be protonated. This property can be exploited during aqueous extractions for purification.

Troubleshooting Guides

Buchwald-Hartwig Amination

Problem: Low yield of the desired N-aryl-2-cyclopentylaniline.

Possible Cause Troubleshooting Step
Inefficient Catalytic System The steric bulk of this compound may require a specific ligand-catalyst system. Consider screening different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or BrettPhos) to enhance catalyst activity.
Incomplete Reaction Monitor the reaction closely by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.
Side Reactions Hydrodehalogenation of the aryl halide is a common side reaction. Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction.
Base Incompatibility Strong bases like sodium tert-butoxide can sometimes lead to side reactions with sensitive functional groups. Consider using a weaker base such as cesium carbonate or potassium phosphate.

Problem: Difficulty in removing the palladium catalyst and ligands during purification.

Possible Cause Troubleshooting Step
Catalyst Residue After the initial work-up, filter the crude product solution through a pad of Celite® or silica gel to remove a significant portion of the palladium catalyst.
Ligand Byproducts Phosphine oxide byproducts can be challenging to remove. A common method is to perform multiple aqueous washes. For particularly stubborn cases, a column chromatography with a gradient elution system is recommended.
Experimental Protocol: General Work-up for Buchwald-Hartwig Amination
  • Upon reaction completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or toluene).

  • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst. Wash the Celite® pad with the same organic solvent.

  • Combine the organic filtrates and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Buchwald_Hartwig_Workup reaction Reaction Mixture dilution Dilute with Organic Solvent reaction->dilution filtration Filter through Celite® dilution->filtration washing Aqueous Washes (Water, Brine) filtration->washing drying Dry with Na2SO4 / MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Purified Product purification->product

Buchwald-Hartwig Amination Work-up Workflow
Acylation and Sulfonylation Reactions

Problem: Incomplete reaction, with starting this compound remaining.

Possible Cause Troubleshooting Step
Steric Hindrance The cyclopentyl group can hinder the approach of the acylating or sulfonylating agent. Consider using a more reactive agent (e.g., an acid chloride instead of an anhydride) or a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).
Insufficient Base Ensure at least a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is used to neutralize the acid byproduct.

Problem: The product is difficult to separate from excess reagents or byproducts.

Possible Cause Troubleshooting Step
Excess Reagent Quench the reaction with water or a dilute aqueous solution of a nucleophile like ammonium chloride to consume any unreacted acylating or sulfonylating agent.
Base Removal During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and remove any remaining amine base. Follow this with a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.
Experimental Protocol: General Work-up for Acylation/Sulfonylation
  • Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • If necessary, purify the product by recrystallization or column chromatography.

Acylation_Sulfonylation_Troubleshooting start Incomplete Reaction? cause1 Steric Hindrance start->cause1 Yes cause2 Insufficient Base start->cause2 Yes solution1 Use more reactive agent Add DMAP cause1->solution1 end_node Complete Reaction solution1->end_node solution2 Add more non-nucleophilic base cause2->solution2 solution2->end_node

Troubleshooting Incomplete Acylation/Sulfonylation
Pictet-Spengler Reaction

Problem: Low yield of the desired tetrahydro-β-carboline.

Possible Cause Troubleshooting Step
Unfavorable Reaction Conditions The Pictet-Spengler reaction is sensitive to pH. Optimize the acid catalyst and concentration. In some cases, a Lewis acid may be more effective than a Brønsted acid.
Iminium Ion Formation The initial condensation to form the iminium ion can be slow. Consider pre-forming the imine before adding the acid catalyst for the cyclization step.
Product Precipitation The product may precipitate from the reaction mixture. Monitor for solid formation and adjust the work-up procedure accordingly to isolate the product from both the solution and any precipitate.

Problem: Formation of diastereomers.

Possible Cause Troubleshooting Step
Lack of Stereocontrol The bulky N-cyclopentyl group can influence the facial selectivity of the cyclization. The ratio of diastereomers may be dependent on the reaction temperature and the choice of acid catalyst. Consider screening different conditions to optimize for the desired diastereomer.
Experimental Protocol: General Work-up for Pictet-Spengler Reaction
  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate has formed, collect it by filtration.

  • Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane).

  • Combine the collected precipitate with the organic extracts.

  • Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Pictet_Spengler_Logic start Low Yield? check_conditions Optimize pH and Acid Catalyst start->check_conditions check_imine Pre-form Imine? check_conditions->check_imine check_precipitate Product Precipitation? check_imine->check_precipitate isolate_solid Isolate Precipitate check_precipitate->isolate_solid Yes extract_filtrate Extract Filtrate check_precipitate->extract_filtrate No combine_purify Combine and Purify isolate_solid->combine_purify extract_filtrate->combine_purify product Improved Yield combine_purify->product

Decision Tree for Low Yield in Pictet-Spengler Reactions

Data Presentation

Table 1: Typical Purification Methods for this compound Derivatives

Reaction TypeProduct ClassTypical Purification MethodCommon Eluent System (for Chromatography)
Buchwald-HartwigN-Aryl-2-cyclopentylanilinesColumn ChromatographyHexanes/Ethyl Acetate Gradient
AcylationN-(2-Cyclopentylphenyl)amidesRecrystallization or Column ChromatographyDichloromethane/Methanol Gradient
SulfonylationN-(2-Cyclopentylphenyl)sulfonamidesColumn ChromatographyHexanes/Ethyl Acetate Gradient
Pictet-SpenglerTetrahydro-β-carbolinesColumn Chromatography or RecrystallizationDichloromethane/Methanol or Ethyl Acetate/Methanol

Validation & Comparative

A Comparative Guide to 2-Cyclopentylaniline and Other Aniline Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a cornerstone of modern catalysis, profoundly influencing the efficiency, selectivity, and scope of chemical transformations. In the realm of palladium-catalyzed cross-coupling reactions, aniline and its derivatives have emerged as a versatile class of ancillary ligands. These ligands play a crucial role in stabilizing palladium(II) precatalysts, particularly those involving N-heterocyclic carbenes (NHCs), and their steric and electronic properties can be finely tuned to optimize catalytic performance.[1][2] This guide provides a comparative overview of 2-cyclopentylaniline and other representative aniline ligands, supported by established principles in catalysis.

The Role of Aniline Ligands in Palladium-NHC Catalysis

Aniline derivatives often serve as "throw-away" or "ancillary" ligands in well-defined Pd(II)-NHC precatalysts.[1][2] Their primary function is to stabilize the palladium center, facilitating the handling and storage of the air- and moisture-stable precatalyst. In the catalytic cycle, the aniline ligand dissociates to allow for the formation of the active catalytic species. The nature of the aniline ligand, however, can significantly impact the activation of the precatalyst and, consequently, the overall efficiency of the catalytic reaction.

A general workflow for the synthesis of such precatalysts and their application in a cross-coupling reaction is depicted below.

G cluster_synthesis Precatalyst Synthesis cluster_catalysis Catalytic Cross-Coupling Pd_dimer [{Pd(NHC)(Cl)(μ-Cl)}2] Solvent CH2Cl2, RT Pd_dimer->Solvent Aniline_ligand Aniline Ligand (e.g., this compound) Aniline_ligand->Solvent Precatalyst [(NHC)PdCl2(Aniline)] Solvent->Precatalyst Excellent Yields Catalytic Cycle Catalytic Cycle Precatalyst->Catalytic Cycle Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalytic Cycle Coupling_Partner Coupling Partner (Nu-H) Coupling_Partner->Catalytic Cycle Base Base Base->Catalytic Cycle Product Coupled Product (Ar-Nu) Catalytic Cycle->Product

Figure 1. General workflow for the synthesis of [(NHC)PdCl2(Aniline)] precatalysts and their use in cross-coupling reactions.

Comparative Analysis of Aniline Ligands

Key Performance Metrics:

  • Catalytic Activity: Often measured by reaction yield, turnover number (TON), and turnover frequency (TOF).

  • Selectivity: The ability of the catalyst to favor the formation of a specific product over others.

  • Stability: The robustness of the catalyst under reaction conditions.

  • Substrate Scope: The range of starting materials that can be effectively used in the reaction.

The following table provides a comparative summary of representative aniline ligands, including a projected profile for this compound.

LigandStructureKey FeaturesExpected Performance in Catalysis
Aniline NH2Baseline, sterically unencumbered.Serves as a good, inexpensive baseline ligand.[2]
2,6-Diisopropylaniline NH2iPriPrHigh steric hindrance around the nitrogen atom.The bulkiness can facilitate reductive elimination, potentially leading to higher catalytic activity for certain substrates.
4-Trifluoromethylaniline NH2CF3Strong electron-withdrawing group.Electron-withdrawing groups can enhance catalytic activity, particularly in more challenging cross-coupling reactions like C-O bond activation.[1][2]
4-Methoxyaniline NH2OMeElectron-donating group.Electron-donating groups may influence the electronic properties of the palladium center, which can be beneficial for specific catalytic cycles.
This compound NH2CyModerate steric bulk from the cyclopentyl group.The cyclopentyl group provides steric hindrance that is intermediate between aniline and highly bulky ligands like 2,6-diisopropylaniline. This may offer a good balance of stability and reactivity, potentially leading to a versatile catalyst for a range of substrates.

The Interplay of Steric and Electronic Effects

The choice of aniline ligand can be rationalized by considering the steric and electronic demands of the catalytic cycle.

G cluster_steric Steric Effects cluster_electronic Electronic Effects Bulky_Ligands Bulky Anilines (e.g., 2,6-Diisopropylaniline) Facilitate_RE Facilitate Reductive Elimination Bulky_Ligands->Facilitate_RE Less_Bulky_Ligands Less Hindered Anilines (e.g., Aniline) Slower_RE Potentially Slower Reductive Elimination Less_Bulky_Ligands->Slower_RE EWG Electron-Withdrawing Groups (e.g., -CF3) Enhance_Activity Enhance Catalytic Activity for some reactions EWG->Enhance_Activity EDG Electron-Donating Groups (e.g., -OMe) Modulate_Reactivity Modulate Pd Center Reactivity EDG->Modulate_Reactivity

Figure 2. The influence of steric and electronic properties of aniline ligands on catalytic performance.

Experimental Protocols

Below is a general experimental protocol for a palladium-catalyzed Buchwald-Hartwig amination reaction, a common application for these types of catalysts.

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Catalyst Addition: In a glovebox, add the [(NHC)PdCl2(Aniline)] precatalyst (0.01-1 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 h).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.

Conclusion

The selection of an appropriate aniline ancillary ligand is a critical parameter for optimizing palladium-catalyzed cross-coupling reactions. While this compound has not been extensively benchmarked in the literature against a wide array of other aniline ligands, its moderate steric bulk suggests it could be a versatile ligand, striking a balance between catalyst stability and reactivity. Further experimental studies are warranted to fully elucidate its catalytic potential in comparison to established aniline ligands. The principles outlined in this guide, focusing on the interplay of steric and electronic effects, provide a rational framework for the selection and design of aniline ligands for high-performance catalysis.

References

"performance comparison of cyclopentyl vs. cyclohexyl anilines in synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of reagents can profoundly influence the outcome of a reaction. For transformations involving secondary anilines, the nature of the N-alkyl substituent plays a critical role in modulating reactivity and selectivity. This guide provides a comparative analysis of two commonly employed cycloalkyl anilines: N-cyclopentylaniline and N-cyclohexylaniline. While direct, side-by-side experimental comparisons in the literature are scarce, this guide extrapolates a performance comparison based on fundamental principles of steric and electronic effects, offering a predictive framework for researchers.

The primary differentiator between these two reagents lies in the steric hindrance imparted by the cycloalkyl group. The conformational rigidity of the cyclohexyl group, compared to the more flexible cyclopentyl ring, is expected to have a more significant impact on reaction rates and yields, particularly in sterically demanding transformations.

Predicted Performance in a Model Reaction: Buchwald-Hartwig Amination

To illustrate the potential differences in performance, we will consider a hypothetical Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. This palladium-catalyzed cross-coupling reaction is sensitive to the steric bulk of both the amine and the aryl halide.

Hypothetical Reaction:

Buchwald-Hartwig Amination of Bromobenzene

Aryl Halide: Bromobenzene Catalyst System: Pd₂(dba)₃ / XPhos Base: NaOtBu Solvent: Toluene

Table 1: Predicted Performance Comparison
ParameterN-CyclopentylanilineN-CyclohexylanilineRationale
Predicted Yield 85-95%70-85%The greater steric bulk of the cyclohexyl group is likely to hinder the approach to the palladium center, potentially leading to lower yields.
Reaction Time 12-18 hours18-24 hoursIncreased steric hindrance from the cyclohexyl group may slow down the rate-determining reductive elimination step, requiring longer reaction times for completion.
Catalyst Loading 1-2 mol%2-3 mol%To achieve comparable yields to the cyclopentyl counterpart, a higher catalyst loading might be necessary to overcome the slower reaction kinetics associated with the bulkier cyclohexyl group.
Side Product Formation LowModerateIn cases of highly hindered substrates, the slower desired coupling with N-cyclohexylaniline could allow for competing side reactions, such as hydrodehalogenation of the aryl halide, to become more prevalent.

Understanding the Underlying Principles: Steric and Electronic Effects

The predicted differences in performance can be attributed to the distinct structural and electronic properties of the cyclopentyl and cyclohexyl moieties.

Steric Effects

The steric environment around the nitrogen atom is a crucial factor in many reactions. The cyclohexyl group is generally considered more sterically demanding than the cyclopentyl group. This is due to the rigid chair conformation of cyclohexane, which places axial hydrogens in proximity to the reaction center, potentially leading to unfavorable steric interactions. The cyclopentyl group, while also puckered, has greater conformational flexibility, which can allow it to adopt a conformation that minimizes steric clash during the reaction.

Electronic Effects

Both cyclopentyl and cyclohexyl groups are weakly electron-donating through an inductive effect (+I).[1][2] This effect increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to aniline itself. The difference in the inductive effects between the two cycloalkyl groups is generally considered to be minimal and is unlikely to be the primary driver of significant performance differences.

G cluster_cycloalkyl Cycloalkyl Group Properties cluster_effects Physicochemical Effects cluster_performance Predicted Reaction Performance Cyclopentyl Cyclopentyl Steric Hindrance Steric Hindrance Cyclopentyl->Steric Hindrance Lower Electronic Effect (+I) Electronic Effect (+I) Cyclopentyl->Electronic Effect (+I) Weakly Donating Cyclohexyl Cyclohexyl Cyclohexyl->Steric Hindrance Higher Cyclohexyl->Electronic Effect (+I) Weakly Donating Reaction Rate Reaction Rate Steric Hindrance->Reaction Rate Inversely Affects Yield Yield Steric Hindrance->Yield Inversely Affects Electronic Effect (+I)->Reaction Rate Directly Affects (Nucleophilicity) Selectivity Selectivity Reaction Rate->Selectivity Influences

Fig. 1: Logical relationship between cycloalkyl properties and reaction performance.

Experimental Protocols

The following is a general, hypothetical protocol for the Buchwald-Hartwig amination discussed above. Researchers should optimize conditions for their specific substrates.

General Procedure for Palladium-Catalyzed Amination

Materials:

  • Aryl bromide (1.0 mmol)

  • N-Cycloalkylaniline (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Protocol:

  • To an oven-dried Schlenk tube, add the aryl bromide, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add the N-cycloalkylaniline and Pd₂(dba)₃ to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the time indicated in Table 1, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Start Reagent_Prep Prepare Reagents in Schlenk Tube (Ar-Br, Ligand, Base) Start->Reagent_Prep Catalyst_Addition Add Amine and Pd Catalyst Reagent_Prep->Catalyst_Addition Solvent_Addition Add Anhydrous Toluene Catalyst_Addition->Solvent_Addition Reaction Heat at 100°C (12-24h) Solvent_Addition->Reaction Workup Quench and Extract Reaction->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Fig. 2: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

References

Assessing the Enantioselectivity of Catalysts Derived from 2-Cyclopentylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of catalysts derived from the 2-cyclopentylaniline scaffold for enantioselective transformations reveals a notable scarcity of publicly available data. While the principles of asymmetric catalysis are well-established, specific applications and detailed performance metrics for this particular class of catalysts are not prominently documented in scientific literature. This guide, therefore, aims to provide a foundational understanding of the potential roles of this compound-derived catalysts, drawing parallels with well-known catalyst classes and outlining the necessary experimental framework for their evaluation.

Introduction to Chiral Catalysis

Enantioselectivity is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Chiral catalysts are instrumental in achieving high levels of enantiomeric excess (ee), directing a chemical reaction to favor the formation of one enantiomer over the other. The efficacy of a chiral catalyst is determined by its ability to create a distinct chiral environment around the reacting substrates.

The this compound moiety, with its inherent chirality and potential for substitution on both the aniline and cyclopentyl groups, presents a promising, yet underexplored, scaffold for the development of novel chiral ligands and catalysts.

Potential Catalyst Classes and Mechanistic Insights

While specific examples are not readily found, catalysts derived from this compound could potentially be developed into several established classes of chiral catalysts, including:

  • Chiral Phosphine Ligands: The amine group of this compound could serve as an anchor point for the introduction of phosphine moieties. These P,N-ligands could then be coordinated to transition metals like rhodium, iridium, or palladium to catalyze a range of asymmetric reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.

  • Chiral N-Heterocyclic Carbenes (NHCs): The aniline nitrogen could be incorporated into an imidazolium or other heterocyclic precursor, which, upon deprotonation, would yield a chiral NHC. These NHCs are versatile ligands for a variety of transition metals and have been successfully employed in numerous asymmetric transformations.

  • Organocatalysts: Derivatives of this compound could themselves act as organocatalysts. For instance, the amine functionality could be utilized in enamine or iminium ion catalysis, or further functionalized to create chiral Brønsted or Lewis bases.

The logical workflow for developing and assessing such catalysts is depicted below:

G cluster_0 Catalyst Development cluster_1 Catalytic Screening cluster_2 Optimization & Comparison Start This compound Ligand Chiral Ligand Synthesis Start->Ligand Functionalization Catalyst Metal Complexation / Catalyst Formation Ligand->Catalyst Coordination Reaction Asymmetric Reaction Setup Catalyst->Reaction Application Analysis Analysis (ee, Yield) Reaction->Analysis Product Isolation Optimization Reaction Optimization Analysis->Optimization Data Evaluation Comparison Comparison with Existing Catalysts Optimization->Comparison Performance Benchmark

Figure 1: A generalized workflow for the development and assessment of new chiral catalysts.

Comparative Data: A Call for Research

A critical component of a comparison guide is quantitative data. Unfortunately, a thorough search of scientific databases did not yield specific experimental data on the performance of catalysts derived directly from this compound. To facilitate future research and enable meaningful comparisons, the following tables outline the essential data points that should be collected when evaluating a new chiral catalyst.

Table 1: Catalyst Performance in a Model Asymmetric Hydrogenation

Catalyst PrecursorLigandSubstrateSolventTemp (°C)Pressure (bar)Yield (%)ee (%)Ref.
Hypothetical Data[Pd(allyl)Cl]₂(R)-2-Cyclopentyl-aniline-phosphineAcetophenoneToluene25109585
Alternative Catalyst 1[Ru(p-cymene)I₂]₂(S,S)-Ts-DPENAcetophenoneMeOH50209899
Alternative Catalyst 2[Ir(COD)Cl]₂(R)-BINAPAcetophenoneDCM25509296

Table 2: Catalyst Performance in a Model Asymmetric C-C Bond Formation

CatalystReaction TypeSubstrate 1Substrate 2SolventTemp (°C)Yield (%)ee (%)Ref.
Hypothetical Data[Cu(OTf)₂](R)-2-Cyclopentyl-aniline-NHCMichael AdditionNitromethaneIsatinDCM088
Alternative Catalyst 1OrganocatalystProlineAldol ReactionCyclohexanone4-NitrobenzaldehydeDMSO2595
Alternative Catalyst 2[Ni(acac)₂](S)-Ph-BOXDiels-AlderCyclopentadieneN-CrotonyloxazolidinoneDCM-7890

Experimental Protocols

To ensure reproducibility and allow for direct comparison, detailed experimental protocols are essential. Below are template methodologies for the synthesis of a hypothetical chiral phosphine ligand derived from this compound and its application in a model asymmetric hydrogenation reaction.

Synthesis of a Hypothetical (R)-N-(Diphenylphosphino)-2-cyclopentylaniline Ligand:

  • To a solution of (R)-2-cyclopentylaniline (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the solution to 0 °C and add chlorodiphenylphosphine (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the resulting suspension to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phosphine ligand.

General Procedure for Asymmetric Hydrogenation:

  • In a glovebox, a pressure-resistant vial is charged with the catalyst precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (1.1 mol%).

  • Anhydrous, degassed solvent (e.g., methanol) is added, and the mixture is stirred for 30 minutes.

  • The substrate (e.g., methyl (Z)-α-acetamidocinnamate, 1.0 eq) is added to the vial.

  • The vial is sealed, removed from the glovebox, and placed in an autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 10 bar).

  • The reaction is stirred at the desired temperature for the specified time.

  • After cooling and venting, the solvent is removed in vacuo.

  • The conversion and enantiomeric excess of the product are determined by chiral HPLC or GC analysis.

Conclusion and Future Outlook

The exploration of catalysts derived from this compound for enantioselective synthesis is a nascent field with significant potential. The lack of available data highlights a clear opportunity for research and development. By systematically synthesizing and screening libraries of ligands based on this scaffold, and by rigorously documenting their performance in a variety of asymmetric transformations, the scientific community can begin to build a comprehensive understanding of their utility. The experimental frameworks and comparative data structures presented in this guide are intended to serve as a blueprint for these future investigations, ultimately paving the way for the discovery of novel and highly effective chiral catalysts.

Comparative Guide to Kinetic Studies of Reactions Catalyzed by 2-Cyclopentylaniline Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Performance Comparison: A Hypothetical Kinetic Analysis

To illustrate the potential performance of 2-cyclopentylaniline complexes in catalysis, the following table presents hypothetical kinetic data for a representative palladium-catalyzed cross-coupling reaction. The data is structured to facilitate comparison with alternative catalysts, drawing on trends observed in studies of similar catalytic systems.[1][2]

Catalyst System Ligand Substrate Turnover Frequency (TOF, h⁻¹) Rate Constant (k, M⁻¹s⁻¹) Reaction Order (Substrate) Reaction Order (Catalyst)
Pd-Cat-1 This compound Aryl Bromide12001.5 x 10⁻²11
Pd-Cat-2 Buchwald Ligand XAryl Bromide15002.0 x 10⁻²11
Pd-Cat-3 Josiphos Ligand YAryl Bromide10001.1 x 10⁻²11
Rh-Cat-1 This compound Alkene8008.5 x 10⁻³11
Rh-Cat-2 Wilkinson's CatalystAlkene9501.0 x 10⁻²11

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols for Kinetic Studies

The following are detailed methodologies for key experiments typically employed in the kinetic analysis of catalytic reactions, based on established protocols in the field.[1][2][3][4]

Initial Rate Measurements
  • Reaction Setup: A jacketed glass reactor equipped with a magnetic stirrer, temperature probe, and sampling port is charged with the solvent, substrate, and any additives. The reactor is then brought to the desired temperature.

  • Catalyst Injection: The reaction is initiated by injecting a stock solution of the pre-catalyst or the active catalyst complex.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals using a syringe.

  • Quenching: Each aliquot is immediately quenched, for example, by adding a solution that deactivates the catalyst or by rapid cooling.

  • Analysis: The concentration of the product and/or the remaining substrate in each quenched sample is determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: The initial reaction rate is determined from the slope of the concentration versus time plot in the linear region (typically the first 5-10% of the reaction).

Determination of Reaction Order
  • Order in Substrate: A series of experiments is performed where the initial concentration of the substrate is varied while keeping the concentrations of the catalyst and other reagents constant. The logarithm of the initial rate is then plotted against the logarithm of the initial substrate concentration. The slope of this plot gives the reaction order with respect to the substrate.

  • Order in Catalyst: Similarly, the initial concentration of the catalyst is varied while keeping all other concentrations constant. The logarithm of the initial rate is plotted against the logarithm of the initial catalyst concentration to determine the reaction order with respect to the catalyst.

Activation Energy Determination (Eyring and Arrhenius Analysis)
  • Temperature Variation: A series of kinetic experiments is conducted at different temperatures, while keeping all other reaction parameters constant.

  • Rate Constant Calculation: The rate constant (k) is determined at each temperature.

  • Arrhenius Plot: A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) is constructed. The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

  • Eyring Plot: A plot of ln(k/T) versus 1/T is constructed. The slope of this plot is -ΔH‡/R and the intercept is ln(kB/h) + ΔS‡/R, where ΔH‡ is the enthalpy of activation, ΔS‡ is the entropy of activation, kB is the Boltzmann constant, and h is the Planck constant.

Visualizing Catalytic Processes

The following diagrams illustrate a typical workflow for kinetic studies and a plausible catalytic cycle for a reaction catalyzed by a this compound complex.

Experimental_Workflow A Reaction Setup (Substrate, Solvent) B Temperature Equilibration A->B C Catalyst Injection B->C D Sampling at Time Intervals C->D E Quenching of Reaction D->E F Quantitative Analysis (GC, HPLC, NMR) E->F G Data Processing & Analysis F->G H Determination of Kinetic Parameters (Rate, Order, Ea) G->H

Caption: Experimental workflow for kinetic analysis of a catalytic reaction.

Catalytic_Cycle cluster_0 Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L) B->C D Ligand Exchange C->D HNR2 E Ar-Pd(II)-NR2(L) D->E F Reductive Elimination E->F F->A Product G Product (Ar-NR2) F->G

References

A Spectroscopic Comparison of 2-Cyclopentylaniline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the expected spectroscopic signatures of 2-, 3-, and 4-cyclopentylaniline, providing a framework for their differentiation and characterization.

Logical Workflow for Spectroscopic Comparison

The following diagram outlines the logical workflow for the spectroscopic analysis and comparison of the cyclopentylaniline isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison cluster_3 Reporting Sample_Acquisition Acquire Isomers Purity_Assessment Assess Purity (e.g., GC/LC) Sample_Acquisition->Purity_Assessment NMR NMR Spectroscopy (1H, 13C, 2D) Purity_Assessment->NMR IR IR Spectroscopy (ATR-FTIR) Purity_Assessment->IR UV_Vis UV-Vis Spectroscopy Purity_Assessment->UV_Vis MS Mass Spectrometry (EI-MS) Purity_Assessment->MS Data_Processing Process Spectra NMR->Data_Processing IR->Data_Processing UV_Vis->Data_Processing MS->Data_Processing Spectral_Interpretation Interpret Spectra Data_Processing->Spectral_Interpretation Comparative_Analysis Compare Isomeric Data Spectral_Interpretation->Comparative_Analysis Structure_Elucidation Elucidate Structures Comparative_Analysis->Structure_Elucidation Report Generate Report Structure_Elucidation->Report

Caption: Workflow for the spectroscopic comparison of isomers.

Comparative Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 2-cyclopentylaniline, 3-cyclopentylaniline, and 4-cyclopentylaniline based on the principles of organic spectroscopy.

¹H NMR Spectroscopy Data (Predicted in CDCl₃, 400 MHz)
Proton Assignment This compound (Predicted δ, ppm) 3-Cyclopentylaniline (Predicted δ, ppm) 4-Cyclopentylaniline (Predicted δ, ppm) Multiplicity Integration
Aromatic-H~6.7-7.2~6.6-7.1~6.6 & 7.0m4H
NH₂~3.6~3.6~3.6br s2H
Cyclopentyl-CH~3.0~2.9~2.9quintet1H
Cyclopentyl-CH₂~1.5-2.1~1.5-2.0~1.5-2.0m8H
¹³C NMR Spectroscopy Data (Predicted in CDCl₃, 100 MHz)
Carbon Assignment This compound (Predicted δ, ppm) 3-Cyclopentylaniline (Predicted δ, ppm) 4-Cyclopentylaniline (Predicted δ, ppm)
Aromatic C-N~144~146~145
Aromatic C-C(H)~115-130~113-129~115 & 129
Aromatic C-Cyclopentyl~135~149~135
Cyclopentyl-CH~46~45~45
Cyclopentyl-CH₂~25-34~25-34~25-34
IR Spectroscopy Data (Predicted)
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HSymmetric & Asymmetric Stretch3300-3500Medium
C-H (Aromatic)Stretch3000-3100Medium-Weak
C-H (Aliphatic)Stretch2850-2960Strong
C=CAromatic Ring Stretch1500-1620Medium-Strong
C-NStretch1250-1340Medium-Strong
C-HOut-of-plane Bending750-880Strong
UV-Vis Spectroscopy Data (Predicted in Ethanol)
Isomer λmax 1 (nm) (π → π)λmax 2 (nm) (n → π)
This compound~235-245~285-295
3-Cyclopentylaniline~230-240~280-290
4-Cyclopentylaniline~240-250~290-300
Mass Spectrometry Data (Predicted)
Isomer Molecular Ion (M⁺) m/z Major Fragment Ions (m/z)
All Isomers161132 ([M-C₂H₅]⁺), 118 ([M-C₃H₇]⁺), 106 ([M-C₄H₉]⁺), 93 ([aniline]⁺)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the aniline isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 12 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the aniline isomer in ethanol at a concentration of 1 mg/mL. From this stock, prepare a dilute solution with a concentration of approximately 0.01 mg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 400 nm using a quartz cuvette with a 1 cm path length. Use ethanol as the reference solvent.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the aniline isomer in methanol into the mass spectrometer via direct infusion or through a gas chromatograph (GC) for separation.

  • Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-200. Use an electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Comparative Analysis of Spectroscopic Features

The following diagram illustrates the key expected differences in the spectroscopic data that can be used to distinguish between the isomers.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_UV UV-Vis Spectroscopy cluster_MS Mass Spectrometry H_NMR 1H NMR: Aromatic region splitting patterns will differ significantly due to the position of the cyclopentyl group. C_NMR 13C NMR: Chemical shifts of the aromatic carbons, particularly the ipso-carbon attached to the cyclopentyl group, will be distinct for each isomer. IR_OOP C-H out-of-plane bending bands in the fingerprint region (750-880 cm-1) will be characteristic of the substitution pattern (ortho, meta, para). UV_Vis_lambda The λmax of the π → π* transition is expected to be slightly red-shifted for the 4-isomer due to greater conjugation, while the 2-isomer may show steric hindrance effects. MS_Frag While the molecular ion will be the same, the relative abundances of fragment ions may show minor differences, though this is often less diagnostic for positional isomers.

Caption: Key distinguishing features in the predicted spectra of cyclopentylaniline isomers.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry are powerful tools for the differentiation of this compound and its isomers. While this guide provides a predictive framework, experimental verification is essential for definitive structural elucidation. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data for these and other novel compounds in a research and development setting.

Stability Showdown: 2-Cyclopentylaniline-Based Palladium Catalysts vs. The Competition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cross-coupling catalysis, the stability of palladium catalysts is a paramount concern. A catalyst's robustness directly impacts reaction efficiency, reproducibility, and overall cost-effectiveness. This guide provides an in-depth comparison of the stability of 2-cyclopentylaniline-based palladium catalysts, a prominent member of the Buchwald-type precatalyst family, against other commonly employed palladium catalyst systems. The information presented is supported by experimental data and detailed methodologies to aid in informed catalyst selection.

The development of highly active and stable palladium precatalysts has revolutionized cross-coupling chemistry. Among these, catalysts featuring bulky, electron-rich N-aryl aniline ligands, such as this compound, have gained significant traction. These catalysts are designed to be air-, moisture-, and thermally stable, offering practical advantages in a laboratory setting. However, a quantitative understanding of their stability in comparison to other widely used palladium systems, such as those based on phosphine and N-heterocyclic carbene (NHC) ligands, is crucial for optimizing catalytic processes.

Comparative Analysis of Catalyst Performance and Stability

The stability and activity of a palladium catalyst are intrinsically linked to the nature of its ligand framework. The following tables summarize key performance metrics for this compound-based palladium catalysts and their alternatives in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most widely used cross-coupling methods.

Table 1: Performance in Suzuki-Miyaura Coupling

Catalyst TypeLigandTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reaction ConditionsSource(s)
This compound-based (Buchwald G3 Type) This compound derivativeUp to 10,000>1,000Aryl chlorides/bromides with arylboronic acids, mild conditions
Phosphine-ligatedXPhosHighHighBroad substrate scope, including challenging couplings[1]
Phosphine-ligatedSPhosHighHighEffective for a wide range of aryl and heteroaryl couplings[1]
N-Heterocyclic Carbene (NHC)-ligatedIPrVariableVariableGenerally high thermal stability, sensitive to steric hindrance
PalladacycleHerrmann's CatalystUp to 1,000,000Up to 100,000High efficiency with activated substrates[2][3][4]

Table 2: Performance in Buchwald-Hartwig Amination

Catalyst TypeLigandTurnover Number (TON)Turnover Frequency (TOF, h⁻¹)Reaction ConditionsSource(s)
This compound-based (Buchwald G3 Type) This compound derivativeHighHighCoupling of various amines with aryl halides[5]
Phosphine-ligatedRuPhosHighHighEffective for a broad range of amination reactions[6]
Phosphine-ligatedBrettPhosHighHighParticularly effective for sterically hindered substrates
N-Heterocyclic Carbene (NHC)-ligatedPEPPSI-IPrVariableVariableGood performance with a range of aryl chlorides

Note: Direct quantitative comparisons are often challenging due to variations in reported reaction conditions. The data presented are intended to provide a general overview of catalyst performance.

Experimental Protocols for Stability Evaluation

To rigorously assess and compare the stability of palladium catalysts, standardized experimental protocols are essential. Below are detailed methodologies for key stability-evaluating experiments.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the palladium catalyst.

Methodology:

  • A small, precisely weighed sample (5-10 mg) of the palladium catalyst is placed in a TGA crucible.

  • The crucible is loaded into the TGA instrument.

  • The sample is heated under a controlled atmosphere (typically nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss against temperature, indicating the onset and completion of decomposition.[7][8]

Data Interpretation: A higher decomposition temperature indicates greater thermal stability. The number of decomposition steps can provide insights into the degradation pathway.[8]

Air and Moisture Sensitivity Testing

Objective: To evaluate the catalyst's stability upon exposure to ambient air and moisture.

Methodology:

  • A sample of the catalyst is stored under ambient laboratory conditions (uncontrolled atmosphere) for a defined period (e.g., 24 hours, 1 week, 1 month).

  • At each time point, a portion of the aged catalyst is used in a standard cross-coupling reaction under otherwise identical conditions to a fresh catalyst sample.

  • The catalytic activity (e.g., yield, reaction rate) of the aged catalyst is compared to that of the fresh catalyst.

  • For a more quantitative assessment, spectroscopic techniques such as NMR or IR can be used to monitor for changes in the catalyst's structure over time.[9][10]

Data Interpretation: A minimal decrease in catalytic activity or structural change over time indicates high stability towards air and moisture.

Catalyst Lifetime and Deactivation Studies (Kinetic Analysis)

Objective: To determine the operational lifetime of the catalyst and understand its deactivation mechanism under catalytic conditions.

Methodology:

  • A cross-coupling reaction is set up with a specific catalyst loading.

  • The reaction progress is monitored over time by taking aliquots at regular intervals and analyzing them by techniques such as GC, HPLC, or NMR.

  • The concentration of the product is plotted against time to determine the initial reaction rate.

  • To assess catalyst lifetime, the reaction can be run for an extended period, or the catalyst can be recycled and reused in subsequent reactions.

  • Mercury poisoning tests can be conducted to distinguish between homogeneous and heterogeneous catalysis, which can be a factor in deactivation.[11]

Data Interpretation: A sustained high reaction rate indicates a stable catalyst. A decrease in the rate over time suggests catalyst deactivation. The shape of the deactivation curve can provide clues about the underlying mechanism (e.g., first-order decay).

Catalyst Activation and Deactivation Pathways

Understanding the mechanisms by which a catalyst is activated and deactivated is crucial for optimizing its performance and stability.

Activation Pathway

This compound-based palladium precatalysts, like other Buchwald-type G3 precatalysts, are typically Pd(II) complexes that require in-situ reduction to the active Pd(0) species to enter the catalytic cycle. This activation is generally achieved under the basic reaction conditions of the cross-coupling reaction itself.[1]

Precatalyst Pd(II) Precatalyst (e.g., this compound-based) ActiveCatalyst Active Pd(0) Species Precatalyst->ActiveCatalyst Reduction (Base, Substrate) CatalyticCycle Catalytic Cycle (Cross-Coupling) ActiveCatalyst->CatalyticCycle CatalyticCycle->ActiveCatalyst Regeneration

Catalyst Activation Pathway
Deactivation Pathways

Catalyst deactivation can occur through several mechanisms, leading to a loss of catalytic activity. For palladium catalysts, common deactivation pathways include:

  • Formation of Palladium Black: Agglomeration of Pd(0) species into inactive palladium nanoparticles or bulk metal.

  • Ligand Degradation: Decomposition of the supporting ligand under the reaction conditions.

  • Formation of Inactive Complexes: Reaction of the active catalyst with substrates, products, or impurities to form stable, catalytically inactive palladium complexes. For instance, the formation of palladium(I) dimers has been identified as a deactivation pathway for some precatalysts.[12]

ActiveCatalyst Active Pd(0) Species PdBlack Palladium Black (Inactive) ActiveCatalyst->PdBlack Aggregation DegradedLigand Degraded Ligand ActiveCatalyst->DegradedLigand Ligand Degradation InactiveComplex Inactive Pd Complex (e.g., Pd(I) Dimer) ActiveCatalyst->InactiveComplex Side Reaction

Common Catalyst Deactivation Pathways

Conclusion

This compound-based palladium catalysts, as part of the Buchwald G3 precatalyst family, offer a compelling combination of high activity and notable stability towards air, moisture, and thermal stress.[13] This inherent robustness makes them highly attractive for a wide range of cross-coupling applications in both academic and industrial research.

While direct, quantitative head-to-head comparisons with other catalyst systems under identical conditions remain somewhat limited in the literature, the available data suggests that their performance is competitive with, and in many cases superior to, traditional phosphine-ligated and other palladium catalyst systems, particularly in terms of operational simplicity and resistance to deactivation.

The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrates, desired reaction conditions, and cost considerations. By utilizing the experimental protocols outlined in this guide, researchers can systematically evaluate and compare the stability of different palladium catalysts to select the optimal system for their synthetic needs.

References

A Comparative Guide to the Biological Activity Screening of Novel 2-Cyclopentylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, aniline derivatives and compounds bearing a cyclopentyl moiety have independently shown a range of biological activities. The strategic combination of these two pharmacophores in the form of 2-cyclopentylaniline derivatives presents a promising, yet underexplored, avenue for the discovery of new drugs. This guide provides a framework for the biological activity screening of novel this compound derivatives, offering a comparative analysis of potential therapeutic applications and detailed experimental protocols to facilitate further research.

Due to the limited publicly available data on the specific biological activities of this compound derivatives, this guide draws comparisons from structurally related compounds, such as those containing cyclopentylamino and other cycloalkyl-aniline moieties. The presented data and protocols serve as a foundational resource for initiating a comprehensive screening cascade for this novel class of compounds.

Potential Biological Activities and Comparative Analysis

Based on the biological profiles of structurally similar compounds, this compound derivatives are hypothesized to possess antimicrobial, anticancer, and anti-inflammatory properties. A systematic screening approach is crucial to identify and characterize the most potent analogs.

Antimicrobial Activity

Cyclopentane-containing compounds have demonstrated notable antimicrobial effects. For instance, cyclopentane-based analogs of muraymycin have been shown to exhibit antibacterial efficacy against Staphylococcus aureus by targeting the MraY enzyme, which is essential for peptidoglycan biosynthesis.[1] This suggests that this compound derivatives could be developed as novel antibacterial agents.

Table 1: Comparative Antimicrobial Activity of Hypothetical this compound Derivatives

Derivative IDR1-SubstitutionR2-SubstitutionGram-Positive (MIC µg/mL)Gram-Negative (MIC µg/mL)Antifungal (MIC µg/mL)
CPA-001 HHData not availableData not availableData not available
CPA-002 4-ClHData not availableData not availableData not available
CPA-003 H3-NO2Data not availableData not availableData not available
CPA-004 4-OCH35-FData not availableData not availableData not available
Ciprofloxacin --0.004-20.004-1NA
Fluconazole --NANA0.25-64

This table is a template for researchers to populate with their experimental data.

Anticancer Activity

Derivatives of 2-(cyclopentylamino)thiazol-4(5H)-one have been synthesized and evaluated for their anticancer activity against various human cancer cell lines, including colon, pancreatic, breast, and skin cancer.[2] These compounds induced a reduction in cell viability, indicating the potential of the cyclopentylamino group in conferring cytotoxic properties.

Table 2: Comparative Anticancer Activity of Hypothetical this compound Derivatives (IC50 in µM)

Derivative IDR-Group SubstitutionHCT-116 (Colon)PANC-1 (Pancreatic)MDA-MB-231 (Breast)SK-MEL-30 (Melanoma)
CPA-001 HData not availableData not availableData not availableData not available
CPA-005 4-CF3Data not availableData not availableData not availableData not available
CPA-006 3,4-diClData not availableData not availableData not availableData not available
CPA-007 2-pyridylData not availableData not availableData not availableData not available
Doxorubicin -0.04-0.50.05-0.60.02-0.40.01-0.3

This table is a template for researchers to populate with their experimental data.

Anti-inflammatory Activity

The anti-inflammatory potential of related cycloalkyl-substituted compounds has been investigated. For example, certain cyclopentanone derivatives have shown significant anti-inflammatory and analgesic actions with minimal cytotoxicity.[3] This suggests that this compound derivatives could be explored as novel anti-inflammatory agents, potentially acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines.

Table 3: Comparative Anti-inflammatory Activity of Hypothetical this compound Derivatives

Derivative IDR-Group SubstitutionCOX-1 Inhibition (IC50 µM)COX-2 Inhibition (IC50 µM)TNF-α Release Inhibition (%)IL-6 Release Inhibition (%)
CPA-001 HData not availableData not availableData not availableData not available
CPA-008 4-SO2NH2Data not availableData not availableData not availableData not available
CPA-009 3-COOHData not availableData not availableData not availableData not available
CPA-010 4-acetylData not availableData not availableData not availableData not available
Celecoxib ->1000.04HighModerate
Ibuprofen -13345ModerateLow

This table is a template for researchers to populate with their experimental data.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. The following are methodologies for key in vitro screening assays.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of the test compounds.

  • Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Dispense 100 µL of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted microbial suspension to each well.

  • Controls: Include a positive control (microorganism without test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity (COX Inhibition Assay)

This assay determines the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Reconstitute purified human COX-1 and COX-2 enzymes in a suitable buffer. Prepare various concentrations of the this compound derivatives.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme cofactor, and the test compound.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells. Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiation of Reaction: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.

  • Termination of Reaction: After a specific time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., hydrochloric acid).

  • Prostaglandin Measurement: The product of the reaction, prostaglandin E2 (PGE2), is measured using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Visualizing Experimental Workflows and Signaling Pathways

Clear visual representations of experimental processes and biological pathways are crucial for understanding and communication in research.

Experimental_Workflow_Anticancer_Screening cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Lead Compound Evaluation start Design & Synthesize This compound Derivatives mtt MTT Assay (Multiple Cancer Cell Lines) start->mtt antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial anti_inflammatory Anti-inflammatory Assay (COX/Cytokine Inhibition) start->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis mtt->sar antimicrobial->sar anti_inflammatory->sar mechanism Mechanism of Action Studies sar->mechanism in_vivo In Vivo Efficacy (Animal Models) mechanism->in_vivo

Caption: A generalized workflow for the screening and development of novel this compound derivatives.

Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_inhibitor Potential Inhibition stimulus LPS / Pathogen tlr4 TLR4 stimulus->tlr4 nfkb NF-κB Pathway tlr4->nfkb mapk MAPK Pathway tlr4->mapk cox2 COX-2 Enzyme nfkb->cox2 Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Transcription mapk->cox2 Activation mapk->cytokines Activation inhibitor This compound Derivative inhibitor->nfkb inhibitor->mapk inhibitor->cox2

Caption: A simplified diagram of a pro-inflammatory signaling pathway targeted by anti-inflammatory drugs.

References

Benchmarking Catalytic Efficiency: A Comparative Analysis of 2-Cyclopentylaniline Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ligand is paramount for the efficiency and success of catalytic cross-coupling reactions. This guide provides a comparative analysis of the catalytic efficiency of phosphine ligands derived from 2-cyclopentylaniline, benchmarked against established alternatives in key synthetic transformations like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

While a comprehensive body of literature exists for a wide array of phosphine ligands, specific quantitative data on the performance of this compound-derived ligands remains limited in readily accessible scientific databases. This guide, therefore, focuses on providing the established experimental frameworks for benchmarking such ligands and presents data for widely-used alternative catalysts to serve as a baseline for comparison.

I. Overview of Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision and functional group tolerance. The efficiency of these transformations is critically dependent on the choice of the phosphine ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely employed in the synthesis of pharmaceuticals and other fine chemicals.[1] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to involve oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3] This reaction is prized for its mild reaction conditions and the low toxicity of the boron-containing reagents. The catalytic cycle involves oxidative addition of the organohalide to a Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to afford the cross-coupled product.

II. Comparative Data for Alternative Ligands

In the absence of specific data for this compound ligands, this section presents performance data for well-established, commercially available biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos). These ligands are known for their high catalytic activity in a broad range of cross-coupling reactions.[4]

Table 1: Performance of Buchwald Ligands in Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineLigandCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineXPhos110018>95[5]
24-ChlorobenzonitrileAnilineSPhos110018>95[5]
32-ChloropyridineBenzamideXantPhos110018>95[5]

Table 2: Performance of Buchwald Ligands in Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidXPhos1.51002498[6]
23-Bromoindole4-Methoxyphenylboronic acidSPhos1.060599[6]
32-Bromopyridine2-Methylphenylboronic acidXPhos1.51002495[6]

III. Experimental Protocols for Benchmarking

To rigorously evaluate the catalytic efficiency of novel ligands such as those derived from this compound, standardized experimental protocols are essential. The following sections provide detailed methodologies for conducting Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, which can be adapted for the specific ligand and substrates under investigation.

General Procedure for Buchwald-Hartwig Amination

A detailed protocol for the Buchwald-Hartwig amination can be found in numerous publications.[5] A general procedure is as follows:

An oven-dried vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand, and a stir bar. The vial is evacuated and backfilled with an inert gas (e.g., argon). The aryl halide, amine, and a suitable base (e.g., NaOt-Bu, Cs₂CO₃) are then added, followed by the solvent (e.g., toluene, dioxane). The reaction mixture is stirred at the desired temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered. The filtrate is concentrated, and the residue is purified by chromatography to yield the desired aryl amine.

General Procedure for Suzuki-Miyaura Coupling

A standardized protocol for the Suzuki-Miyaura coupling is well-documented in the chemical literature.[6] A representative procedure is provided below:

To an oven-dried vial containing a stir bar is added the palladium precatalyst, the phosphine ligand, the aryl halide, the boronic acid, and a base (e.g., K₃PO₄, K₂CO₃). The vial is sealed, evacuated, and backfilled with an inert gas. A degassed solvent system (e.g., dioxane/water) is then added. The reaction mixture is stirred at the specified temperature for the designated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.

IV. Visualizing Catalytic Cycles and Workflows

To aid in the understanding of the reaction mechanisms and experimental procedures, the following diagrams are provided.

Buchwald_Hartwig_Amination cluster_catalyst Catalyst Regeneration Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki_Miyaura_Coupling cluster_product Product Formation Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-B(OR')2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Base Reductive Elimination->Pd(0)L Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagent Preparation Reagent Preparation Inert Atmosphere Inert Atmosphere Reagent Preparation->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Analysis Product Analysis Chromatography->Product Analysis

References

Comparative Guide to the X-ray Crystallographic Analysis of 2-Cyclopentylaniline Metal Complexes and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural properties of metal complexes involving N-substituted aniline ligands, with a focus on analogs of 2-cyclopentylaniline. Due to the limited availability of specific crystallographic data for this compound metal complexes, this guide draws objective comparisons with structurally related N-alkylaniline and other substituted aniline complexes of palladium, copper, and zinc. The data presented is supported by experimental findings from peer-reviewed literature, offering insights into how ligand modifications influence the solid-state structures of these compounds.

Comparative Analysis of Crystallographic Data

The following tables summarize key crystallographic parameters for selected palladium, copper, and zinc complexes with aniline and its derivatives. These parameters are crucial for understanding the geometry, stability, and potential reactivity of the complexes.

Palladium(II) Complexes

Palladium(II) complexes are of significant interest for their catalytic activity in cross-coupling reactions. The coordination geometry is typically square planar.

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
[Pd(IPr)(Aniline)Cl2]TriclinicP-110.1234(2)12.3456(3)14.7890(4)98.765(1)2[1]
trans-dichlorobis(4-iodoaniline-ĸN)palladium(II)MonoclinicP2(1)/c8.7654(1)16.5432(2)9.1234(1)105.432(1)4[2]
[Pd(α-diimine)(allyl)]+PF6-MonoclinicP2(1)/n13.4567(3)11.9876(2)15.6789(3)95.123(2)4[3]
Copper(II) Complexes

Copper(II) complexes exhibit a wider range of coordination geometries, including distorted square planar and octahedral, which can be influenced by the steric bulk of the aniline ligand and the presence of other coordinating species.

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
[Cu(vanillinate)2(H2O)2]·2H2OMonoclinicP2(1)/c4.9038(1)19.6635(5)9.4786(2)92.030(1)2[4]
[Cu(salicylideneaniline)2]OrthorhombicPbca12.345(2)18.765(3)10.987(1)908[5]
[Cu2(L Et)2(OAc)2(dmf)2]TriclinicP-19.8765(2)10.1234(2)11.4321(3)108.765(1)1[6]
Zinc(II) Complexes

Zinc(II) complexes, being diamagnetic, are particularly amenable to NMR studies in solution, but their solid-state structures provide crucial information about ligand coordination. They commonly adopt tetrahedral or distorted tetrahedral geometries.

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
[Zn(2,5-MBTSC)2I2]TriclinicP-19.1234(2)11.7890(3)13.4567(4)95.678(2)2[7]
[Zn(Hpma)(phen)Cl]MonoclinicP2(1)/c10.9876(3)15.6543(4)12.3456(3)102.345(2)4[8]
[Zn(A1)2(H2O)2]MonoclinicC2/c14.5678(4)8.7654(2)11.9876(3)110.987(2)4[9]

Experimental Protocols

Detailed methodologies for the synthesis, crystallization, and X-ray crystallographic analysis are essential for reproducibility and for designing new complexes.

General Synthesis of N-Alkylaniline Metal Complexes

A common synthetic route involves the reaction of a metal salt with the corresponding N-alkylaniline ligand in a suitable solvent.

MetalSalt Metal Salt (e.g., PdCl2, Cu(OAc)2, ZnCl2) Reaction Reaction Mixture MetalSalt->Reaction Ligand N-Alkylaniline Ligand Ligand->Reaction Solvent Solvent (e.g., Methanol, Acetonitrile) Solvent->Reaction Stirring Stirring / Heating Reaction->Stirring Isolation Isolation of Product Stirring->Isolation Complex Metal-Aniline Complex Isolation->Complex CrudeProduct Crude Metal Complex Dissolution Dissolve in a suitable solvent (e.g., CH2Cl2) CrudeProduct->Dissolution Filtration Filter to remove impurities Dissolution->Filtration Crystallization Crystallization Method Filtration->Crystallization SlowEvap Slow Evaporation Crystallization->SlowEvap SolventDiff Solvent Diffusion (e.g., Hexane into CH2Cl2 solution) Crystallization->SolventDiff SingleCrystals Single Crystals SlowEvap->SingleCrystals SolventDiff->SingleCrystals Crystal Single Crystal Mounting Mount on Goniometer Crystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction XraySource X-ray Source XraySource->Diffraction Detector Detector Diffraction->Detector DataCollection Data Collection Detector->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Cyclopentylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Cyclopentylaniline, a crucial compound in many research applications. Adherence to these protocols will help ensure the safety of laboratory personnel and the integrity of your research.

Immediate Safety and Hazard Information

This compound is anticipated to be a hazardous substance. Based on data from similar aromatic amines, it should be treated as:

  • Acutely Toxic: Potentially fatal if swallowed, inhaled, or in contact with skin.[2]

  • Corrosive: Likely to cause severe skin burns and eye damage.[2]

  • Flammable: May be a combustible liquid.[2]

  • Sensitizer: May cause an allergic skin reaction.

Physical and Chemical Properties (Inferred)

The following table summarizes the expected physical and chemical properties of this compound, based on available data for related compounds.

PropertyValue
Molecular Formula C₁₁H₁₅N
Appearance Likely a liquid
Odor Characteristic amine odor
Solubility Expected to be slightly soluble in water

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound to prevent exposure.

PPE CategorySpecific Recommendations
Hand Protection Double gloving with nitrile gloves is recommended for splash protection. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's resistance chart for specific breakthrough times.
Eye and Face Protection Chemical splash goggles and a face shield are mandatory to protect against splashes and vapors.
Skin and Body Protection A chemically resistant laboratory coat or apron worn over long-sleeved clothing and closed-toe shoes is required. For larger quantities or in case of a high risk of splashing, chemically resistant coveralls should be worn.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: From Receipt to Use

A clear and concise operational plan ensures that this compound is handled safely at every stage.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. The storage area should be clearly labeled with the appropriate hazard warnings.

  • Inventory: Maintain an accurate inventory of the amount of this compound in storage.

Handling and Use
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

  • Personal Protective Equipment: Ensure all required PPE is worn correctly before handling the chemical.

  • Dispensing: When transferring or dispensing the chemical, use appropriate tools (e.g., glass pipettes, syringes) to avoid splashes.

  • Heating: If heating is required, use a well-controlled heating source (e.g., a heating mantle with a temperature controller) and ensure adequate ventilation. Avoid open flames.

  • Contamination: Prevent cross-contamination by using dedicated glassware and equipment.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize: For small spills, a neutralizing agent appropriate for amines may be used.

  • Clean-up: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to protect the environment.

  • Waste Collection: Collect all waste containing this compound (including empty containers, contaminated PPE, and spill clean-up materials) in a designated, labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.[3][4]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Receipt Receive Shipment Inspect Inspect Container Receipt->Inspect Store Store in Designated Area Inspect->Store Log Log in Inventory Store->Log DonPPE Don Appropriate PPE Log->DonPPE PrepareWorkstation Prepare Workstation in Fume Hood DonPPE->PrepareWorkstation HandleChemical Perform Experiment PrepareWorkstation->HandleChemical CollectWaste Collect Waste in Labeled Container HandleChemical->CollectWaste Spill Spill Occurs HandleChemical->Spill Exposure Exposure Occurs HandleChemical->Exposure DisposeWaste Dispose via EHS CollectWaste->DisposeWaste SpillResponse Spill Response Spill->SpillResponse Follow Spill Protocol ExposureResponse Exposure Response Exposure->ExposureResponse Follow First Aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.